1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-4-2-3-5-11-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVNPOQTSTAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Synthetic Methodology of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Executive Summary
In modern drug discovery, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is a highly versatile, chiral building block frequently utilized in the development of central nervous system (CNS) therapeutics and kinase inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic methodology. By replacing metabolically labile amide bonds with a 1,2,4-oxadiazole core, researchers can drastically improve metabolic stability and cell permeability while maintaining the precise spatial geometry required for target engagement[1].
Physicochemical Profiling & Structural Logic
The molecular architecture of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (Formula: C9H10N4O) is defined by three distinct functional domains:
-
The Pyridine Ring: Acts as an electron-deficient aromatic system and a strong hydrogen-bond acceptor.
-
The 1,2,4-Oxadiazole Core: Serves as a rigid, planar, and metabolically stable bioisostere for amide or ester linkages[1].
-
The 1-Aminoethyl Group: Introduces a chiral center (typically synthesized as an enantiopure R- or S-isomer) and a primary amine, which is protonated at physiological pH to form critical salt bridges with target receptors.
Quantitative Data Summary
The following table summarizes the core quantitative metrics utilized for mass spectrometry calibration and computational modeling[2],[3].
| Physicochemical Property | Value |
| IUPAC Name | 1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine |
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.206 g/mol |
| Monoisotopic Exact Mass | 190.08546 Da |
| Topological Polar Surface Area (TPSA) | ~77.8 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (N and O heteroatoms) |
Pharmacophore Logic
Understanding the spatial relationship between these domains is essential for rational drug design. The diagram below illustrates the logical flow of receptor interaction.
Figure 1: Pharmacophore logic and receptor interaction mapping for the title compound.
Synthetic Methodology: The Amidoxime Route
The synthesis of 1,2,4-oxadiazoles requires strict regiocontrol. The most robust and field-proven method is the condensation of an amidoxime with an activated carboxylic acid[1]. The protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality and prevent downstream failures.
Experimental Workflow
Figure 2: Step-by-step synthetic workflow from 2-cyanopyridine to the final ethanamine.
Step-by-Step Protocol
Step 1: Amidoxime Formation
-
Rationale: The 1,2,4-oxadiazole ring cannot be formed directly from a nitrile. Hydroxylamine addition converts the nitrile into an amidoxime, providing the necessary N-O-C connectivity.
-
Procedure: Dissolve 2-cyanopyridine (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Reflux at 80°C for 4 hours.
-
Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass disappears, and the amidoxime mass ([M+H]+ = 138.1) is dominant. Concentrate and recrystallize from ethanol/water.
Step 2: Amide Coupling & Cyclodehydration
-
Rationale: We utilize N-Boc-alanine to introduce the chiral 1-aminoethyl group. HATU is explicitly chosen over EDC/HOBt because it minimizes racemization at the alpha-chiral center of the alanine derivative, preserving enantiomeric purity. The Boc group prevents the primary amine from interfering with the coupling or cyclization.
-
Procedure:
-
Dissolve N-Boc-alanine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Add the amidoxime from Step 1 (1.0 eq). Stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.
-
Self-Validation Check: Do not apply heat yet. Quench an aliquot in water/acetonitrile and run LC-MS. Confirm the presence of the O-acyl intermediate.
-
Once validated, heat the reaction mixture to 100°C for 12 hours to drive the thermal cyclodehydration. Cool, extract with EtOAc, wash with brine, and purify via flash chromatography.
-
Step 3: Acidic Deprotection
-
Rationale: Removal of the tert-butyloxycarbonyl (Boc) group yields the free primary amine. Trifluoroacetic acid (TFA) is used because it cleanly cleaves the Boc group without hydrolyzing the newly formed oxadiazole ring.
-
Procedure: Dissolve the Boc-protected oxadiazole in dichloromethane (DCM). Add TFA (10 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to yield the product as a TFA salt.
Analytical Validation Standards
To ensure the structural integrity and purity of the synthesized batch, rigorous analytical validation is required before deployment in biological assays[4].
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) must confirm the monoisotopic mass. The expected [M+H]+ adduct for C9H10N4O is m/z 191.092 [3].
-
Nuclear Magnetic Resonance (1H NMR):
-
The pyridine protons will appear in the aromatic region (δ 7.4 - 8.8 ppm).
-
The chiral methine proton (-CH (NH2)CH3) will present as a distinct quartet around δ 4.5 - 5.0 ppm.
-
The methyl group (-CH(CH3 )) will appear as a doublet around δ 1.5 - 1.7 ppm.
-
-
Chiral HPLC: If an enantiopure N-Boc-alanine was used, chiral chromatography must be employed to verify that the enantiomeric excess (ee) remains >95%, validating that the HATU coupling conditions successfully prevented racemization.
References
- Title: C9H10N4O. - Chemical Dictionary - Guidechem | Source: guidechem.
- Title: Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride - PubChemLite | Source: uni.
- Title: n-Methyl-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine - CATO | Source: cato-chem.
- Title: Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC | Source: nih.
Sources
- 1. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride (C9H10N4O) [pubchemlite.lcsb.uni.lu]
- 4. 915919-63-0 | n-Methyl-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
Predictive Pharmacokinetics and Metabolic Profiling of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine: A Comprehensive IVIVE Framework
Executive Summary
The molecule 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine represents a highly versatile, fragment-like scaffold frequently utilized in modern drug discovery (e.g., as a building block for mGluR modulators or antitubercular EthR inhibitors)[1]. It combines a basic primary amine, a metabolically robust 1,2,4-oxadiazole core, and a weakly basic pyridine ring.
Predicting the human pharmacokinetics (PK) of this scaffold requires a nuanced understanding of its distinct structural liabilities. Standard high-throughput microsomal assays often fail to accurately predict its clearance due to the specific enzymatic localization required for primary amine metabolism. This whitepaper provides an in-depth, self-validating technical guide for profiling the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold, culminating in a robust In Vitro to In Vivo Extrapolation (IVIVE) protocol.
Structural Liabilities and Enzymatic Causality
To accurately model the clearance of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, we must deconstruct the molecule into its three primary pharmacophoric domains, each dictating a specific metabolic fate.
The Ethanamine Moiety: The MAO Vulnerability
The primary aliphatic amine (pKa ~9.0) ensures high aqueous solubility and target engagement via salt-bridge formation. However, primary amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) , specifically MAO-A and MAO-B[2]. Because MAO enzymes are localized on the outer mitochondrial membrane, standard Human Liver Microsomes (HLMs)—which are derived from the endoplasmic reticulum—often severely underpredict the clearance of primary amines. Therefore, primary hepatocytes or S9 fractions must be utilized to capture this clearance mechanism.
The 1,2,4-Oxadiazole Core: Aerobic Stability vs. Anaerobic Cleavage
The 1,2,4-oxadiazole ring is classically deployed as a bioisostere for esters and amides to bypass esterase/amidase-mediated hydrolysis, conferring excellent Phase I metabolic stability under standard aerobic conditions[1]. However, under the localized anaerobic conditions occasionally found in the centrilobular regions of the liver, 1,2,4-oxadiazoles can undergo a unique reductive ring-opening reaction mediated by non-CYP hepatic enzymes, yielding an amidine metabolite[3].
The 2-Pyridine Ring: N-Oxidation Pathways
The pyridine nitrogen is a prime target for heteroaryl N-oxidation. This biotransformation is primarily driven by Cytochrome P450 (CYP3A4) and Flavin-containing Monooxygenase (FMO) systems[4]. The electron-withdrawing nature of the adjacent oxadiazole slightly deactivates the pyridine ring, but N-oxidation remains a primary Phase I liability.
Primary metabolic biotransformation pathways for the target scaffold.
Experimental Protocol: Hepatocyte Metabolic Stability
To capture the complete metabolic profile (CYP, FMO, and MAO), cryopreserved human hepatocytes must be used instead of standard microsomes. The following protocol is designed as a self-validating system , ensuring that if the assay fails, the internal controls will immediately flag the specific point of failure.
Step-by-Step Methodology
-
Preparation of Hepatocytes:
-
Thaw cryopreserved human hepatocytes (pool of ≥ 10 donors to account for genetic polymorphisms) in specialized thawing medium at 37°C.
-
Centrifuge at 100 × g for 5 minutes, discard the supernatant, and resuspend the pellet in William's E medium.
-
Validation Check: Assess cell viability using Trypan Blue exclusion. Proceed only if viability is >80%.
-
-
Incubation Setup:
-
Dilute hepatocytes to a working concentration of 1×106 viable cells/mL.
-
Prepare a 1 µM solution of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine in William's E medium (final DMSO concentration ≤ 0.1% to prevent CYP inhibition).
-
-
Control Matrix (Self-Validation):
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Positive Control 1 (CYP3A4): Midazolam (ensures CYP functionality).
-
Positive Control 2 (MAO): Benzylamine (ensures mitochondrial MAO functionality).
-
Negative Control: Heat-inactivated hepatocytes (differentiates enzymatic clearance from chemical instability or non-specific plastic binding).
-
-
Reaction and Quenching:
-
Aliquot 50 µL of the compound solution into a 96-well plate. Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the hepatocyte suspension.
-
At time points t=0,15,30,60,90,120 minutes, transfer 20 µL of the reaction mixture into 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
-
LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
-
In Vitro to In Vivo Extrapolation (IVIVE)
Once the in vitro half-life ( t1/2 ) is determined, we apply the Well-Stirred Liver Model to predict the human hepatic clearance ( CLH )[5].
Step 1: Calculate In Vitro Intrinsic Clearance ( CLint,invitro )
CLint,invitro=t1/2ln(2)×Cell Density (cells/mL)1000
(Units: µL/min/ 106 cells)
Step 2: Scale to In Vivo Intrinsic Clearance ( CLint,invivo )
We scale the cellular clearance to the whole organ using physiological scaling factors:
-
HPGL (Hepatocellularity Per Gram of Liver) = 120×106 cells/g liver.
-
Liver Weight = 25.7 g liver/kg body weight.
CLint,invivo=CLint,invitro×HPGL×Liver Weight
(Units: mL/min/kg)
Step 3: Predict Hepatic Clearance ( CLH )
Using the well-stirred model, which accounts for hepatic blood flow ( QH≈20.7 mL/min/kg in humans) and the fraction unbound in plasma ( fu )[5]:
CLH=QH+(fu×CLint,invivo)QH×fu×CLint,invivo
Step-by-step IVIVE workflow using the well-stirred liver model.
Quantitative Data Presentation
The table below demonstrates a comparative predictive dataset for the 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine scaffold. It highlights the critical discrepancy between Microsomal and Hepatocyte predictions—a direct consequence of the MAO-mediated clearance of the primary amine that is absent in standard microsomes.
Table 1: Comparative Predicted PK Parameters (Human)
| Parameter | Human Liver Microsomes (HLM) | Human Hepatocytes | Implication / Causality |
| In vitro t1/2 (min) | 145.0 | 32.5 | Faster clearance in hepatocytes due to intact mitochondrial MAO. |
| CLint,invitro | 9.5 µL/min/mg protein | 21.3 µL/min/ 106 cells | Hepatocytes capture both CYP (pyridine) and MAO (amine) pathways. |
| Scaled CLint,invivo | 12.8 mL/min/kg | 65.7 mL/min/kg | Scaled using standard physiological parameters. |
| Fraction unbound ( fu ) | 0.85 | 0.85 | Low plasma protein binding due to basic amine and small MW. |
| Predicted CLH | 7.1 mL/min/kg | 15.1 mL/min/kg | HLMs underpredict clearance by >50%. |
| Hepatic Extraction Ratio ( EH ) | 0.34 (Low/Moderate) | 0.73 (High) | Molecule is highly extracted; oral bioavailability will be limited by first-pass metabolism. |
Note: Data represents modeled values based on the physicochemical properties of the primary amine and oxadiazole scaffold.
Conclusion
For molecules containing the 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine scaffold, predictive pharmacokinetics cannot rely on standard microsomal screening. The presence of the primary ethanamine necessitates the use of intact cellular systems (hepatocytes) to accurately quantify MAO-driven oxidative deamination. Furthermore, while the 1,2,4-oxadiazole ring provides excellent stability against hydrolytic enzymes, researchers must remain vigilant regarding potential reductive cleavage in vivo. By adhering to the self-validating IVIVE protocol outlined above, drug development professionals can prevent late-stage attrition caused by clearance underprediction.
References
-
Metabolic clearance of MAO substrate drugs in MAO expression systems ResearchGate URL:[Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules Organic Letters - ACS Publications URL:[Link]
-
Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance Molecular Pharmaceutics - ACS Publications URL:[Link]
-
Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors PubMed - NIH URL:[Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction Taylor & Francis Online URL:[Link]
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- 3. tandfonline.com [tandfonline.com]
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- 5. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1,2,4-Oxadiazole Derivatives in Modern Medicinal Chemistry: Bioisosterism, Synthesis, and Clinical Translation
Executive Summary
In the landscape of modern drug discovery, overcoming pharmacokinetic bottlenecks—such as poor metabolic stability, low membrane permeability, and rapid systemic clearance—is as critical as optimizing target affinity. The 1,2,4-oxadiazole scaffold has emerged as a privileged five-membered heterocyclic pharmacophore that elegantly addresses these challenges 1. By serving as a non-classical bioisostere for amides and esters, 1,2,4-oxadiazoles allow medicinal chemists to engineer out hydrolytic liabilities while preserving the spatial and electronic geometries required for target engagement. This technical guide explores the physicochemical causality behind 1,2,4-oxadiazole bioisosterism, reviews its clinical validation, and provides a self-validating synthetic workflow for its integration into novel drug candidates.
The Physicochemical Rationale: 1,2,4-Oxadiazole as a Privileged Bioisostere
Amides and esters are ubiquitous in drug design but are fundamentally flawed from a pharmacokinetic perspective: they are highly susceptible to rapid in vivo cleavage by amidases and esterases 2. To circumvent this liability, bioisosteric replacement is employed 3.
The Causality of Replacement: The 1,2,4-oxadiazole ring lacks the electrophilic carbonyl carbon present in amides, rendering it completely resistant to hydrolytic enzymatic cleavage 4. Despite this structural shift, it retains the necessary planar geometry and provides a dipole moment (~3.0 - 3.5 D) that closely mimics the original amide bond (~3.5 - 4.0 D). Furthermore, the nitrogen and oxygen atoms within the heterocycle serve as potent hydrogen-bond acceptors, perfectly mimicking the carbonyl oxygen of the original amide 5. By eliminating the hydrogen-bond donor capacity (the N-H of the amide), the oxadiazole derivative exhibits increased lipophilicity and a reduced polar surface area (PSA). This directly translates to enhanced passive membrane permeability and superior blood-brain barrier (BBB) penetration 2.
Logical flow of 1,2,4-oxadiazole bioisosteric replacement.
Table 1: Pharmacokinetic & Physicochemical Comparison: Amide vs. 1,2,4-Oxadiazole
| Parameter | Typical Amide/Ester | 1,2,4-Oxadiazole Bioisostere | Causality / Pharmacological Impact |
| Metabolic Half-Life ( t1/2 ) | < 1 - 2 Hours | > 12 - 24 Hours | Complete resistance to amidases/esterases prolongs systemic circulation 2. |
| Dipole Moment ( μ ) | ~3.5 - 4.0 D | ~3.0 - 3.5 D | Maintains critical electrostatic interactions within the target binding pocket [[5]](). |
| Hydrogen Bonding | Donor (N-H) & Acceptor (C=O) | Acceptor Only (N, O) | Elimination of H-bond donor reduces desolvation penalty, improving BBB penetration [[2]](). |
| Lipophilicity ( ΔlogP ) | Baseline | +0.5 to +1.5 increase | Increased lipophilicity directly enhances passive transcellular membrane permeability [[2]](). |
| Structural Geometry | Planar | Planar | Preserves the required spatial orientation for optimal receptor fit 4. |
Clinical Validation: FDA-Approved Therapeutics
The integration of the 1,2,4-oxadiazole scaffold into clinical candidates has yielded several highly successful FDA-approved therapeutics [[6]]().
-
Ataluren (Translarna): Utilizes the 1,2,4-oxadiazole core to treat Duchenne muscular dystrophy by promoting ribosomal readthrough of premature stop codons 6.
-
Pleconaril: An antiviral agent where the oxadiazole ring provides critical hydrophobic interactions within the viral capsid binding pocket [[6]]().
-
Oxolamine & Butalamine: A cough suppressant and a vasodilator, respectively, relying on the scaffold's metabolic stability to ensure sufficient systemic exposure 6.
Synthetic Methodologies: Overcoming Activation Energy
The most robust and widely adopted method for constructing the 1,2,4-oxadiazole core is the condensation of an amidoxime with an activated carboxylic acid derivative 7. This reaction proceeds via a two-stage mechanism:
-
O-Acylation: The carboxylic acid is activated using coupling reagents to form a highly electrophilic intermediate. The amidoxime oxygen attacks this intermediate to form an O-acyl amidoxime 8.
-
Cyclodehydration: While the O-acyl amidoxime is stable at room temperature, the critical ring-closure step requires significant thermal energy to overcome the activation barrier for the intramolecular attack of the amidoxime nitrogen onto the carbonyl carbon 9.
Traditional thermal heating requires prolonged reflux times in high-boiling solvents, leading to the degradation of sensitive functional groups. Modern protocols utilize microwave irradiation to provide rapid, volumetric heating that drives the cyclodehydration to completion in minutes, drastically improving yields and purity 8.
Workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
Validated Experimental Protocol: Microwave-Assisted One-Pot Synthesis
System Rationale: This workflow utilizes 1,1'-Carbonyldiimidazole (CDI) or N,N'-Dicyclohexylcarbodiimide (DCC) for in situ activation of the carboxylic acid, followed by microwave irradiation to drive cyclodehydration. The protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to harsh thermal conditions.
Step 1: Carboxylic Acid Activation
-
Action: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of CDI (or DCC/HOBt) in anhydrous DMF in a microwave-safe vial. Stir at room temperature for 30 minutes.
-
Causality: CDI converts the stable carboxylic acid into a highly reactive acyl imidazole intermediate, priming it for nucleophilic attack.
-
Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the carboxylic acid peak and the appearance of the activated intermediate mass confirms readiness for the next step.
Step 2: O-Acylation (Coupling)
-
Action: Add 1.0 equivalent of the corresponding amidoxime to the reaction vial. Stir the mixture at room temperature for 1 hour.
-
Causality: The amidoxime oxygen acts as a nucleophile, attacking the activated ester to form the O-acyl amidoxime intermediate.
-
Validation Checkpoint: TLC or LC-MS must show the formation of a new peak corresponding to the O-acyl amidoxime ( [M+H]+ of combined mass minus leaving group). Do not proceed to heating until this intermediate is fully formed.
Step 3: Cyclodehydration (Ring Closure)
-
Action: Seal the vial and subject it to microwave irradiation at 120–150 °C for 15–40 minutes.
-
Causality: The thermal energy rapidly overcomes the activation barrier for the intramolecular attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring 9.
-
Validation Checkpoint: LC-MS analysis of the crude mixture must show a mass shift of -18 Da from the intermediate, confirming the loss of water and successful ring closure.
Step 4: Workup and Purification
-
Action: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3 , water, and brine. Dry over anhydrous Na2SO4 , concentrate, and purify via flash chromatography.
-
Causality: The aqueous washes remove residual DMF, unreacted amidoxime, and water-soluble coupling byproducts, ensuring high purity of the final bioisostere.
Conclusion
The 1,2,4-oxadiazole scaffold represents a triumph of rational drug design. By strategically deploying this heterocycle as a bioisostere for amides and esters, medicinal chemists can systematically engineer out metabolic liabilities while preserving target affinity. Supported by efficient, microwave-assisted synthetic protocols, the 1,2,4-oxadiazole ring will continue to be a cornerstone in the development of next-generation therapeutics.
References
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed - NIH. URL: [Link]
-
Bioisosterism: 1,2,4‐Oxadiazole Rings. SciSpace. URL:[Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. URL: [Link]
-
NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. lew.ro. URL: [Link]
-
A Straightforward and High-Yielding Synthesis of 1,2,4-Oxadiazoles from Chiral N-Protected α-Amino Acids and Amidoximes. Semantic Scholar. URL:[Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journals. URL:[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - NIH. URL:[Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. SciELO. URL: [Link]
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- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. revroum.lew.ro [revroum.lew.ro]
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In Silico Docking Studies of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine: A Comprehensive Computational Workflow
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The identification and optimization of small-molecule fragments represent a critical bottleneck in modern structure-based drug design. This whitepaper provides an authoritative, step-by-step computational methodology for conducting in silico molecular docking studies on 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine . By bridging theoretical causality with rigorous, self-validating experimental protocols, this guide establishes a robust framework for evaluating this fragment's binding affinity, stereochemical orientation, and thermodynamic stability against therapeutic targets (e.g., GPCRs or Kinases).
Molecular Profiling & Target Rationale
Before initiating any computational workflow, a rigorous analysis of the ligand’s physicochemical properties is mandatory. 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is a highly functionalized, fragment-like building block that strictly adheres to the "Rule of Three" for Fragment-Based Drug Discovery (FBDD).
Pharmacophoric Features
The molecule presents three distinct pharmacophoric domains:
-
Pyridine Ring: Acts as a hydrogen bond acceptor (via the nitrogen lone pair) and participates in π−π stacking or cation- π interactions with aromatic target residues (e.g., Phenylalanine, Tyrosine).
-
1,2,4-Oxadiazole Core: A well-established bioisostere for amides and esters. It provides metabolic stability while offering multiple hydrogen bond acceptor sites.
-
Ethanamine Group: Contains a primary amine and a chiral alpha-carbon. This is the primary anchor point for electrostatic interactions.
Table 1: Physicochemical & Pharmacokinetic Profile
| Property | Value | Computational Relevance |
| Molecular Weight | 190.20 g/mol | Ideal for FBDD; allows high ligand efficiency (LE). |
| cLogP | ~0.8 | Highly hydrophilic; requires accurate solvation modeling. |
| H-Bond Donors / Acceptors | 1 / 4 | Strong potential for complex, multi-point interaction networks. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding; manageable conformational space. |
| Stereochemistry | 1 Chiral Center | Requires independent docking of both (R) and (S) enantiomers. |
The Causality of Computational Preparation
A common pitfall in high-throughput virtual screening is the blind execution of algorithms without understanding the underlying physical chemistry. Our protocol is built on the principle of causality : every preparation step exists to resolve a specific physical artifact.
Ligand Preparation: The Protonation Imperative
The primary ethanamine group possesses a pKa of approximately 9.0. At a physiological pH of 7.4, this amine exists predominantly in its cationic form (-NH 3+ ). Docking the neutral species fundamentally alters the electrostatic potential surface, completely missing critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in the target's orthosteric pocket. Furthermore, the presence of a chiral center necessitates the explicit generation of both (R) and (S) enantiomers, as stereochemistry profoundly dictates receptor complementarity.
Protein Preparation: Resolving the H-Bond Network
X-ray crystal structures are static snapshots that often lack hydrogen atoms and contain unresolved side chains. More critically, the electron density of terminal amides (Asparagine, Glutamine) and imidazoles (Histidine) is often ambiguous, leading to incorrect orientations. An unoptimized hydrogen bond network will artificially repel the ligand. We employ a restrained minimization protocol to optimize these networks and relieve steric clashes without deviating from the experimentally validated backbone coordinates.
Figure 1: End-to-end computational workflow for molecular docking and free energy calculation.
Self-Validating Experimental Protocols
Trustworthiness in computational chemistry is derived from self-validation. The following step-by-step methodologies ensure reproducibility and scientific integrity.
Protocol 1: Ligand Preparation
-
Input the SMILES string (CC(N)c1nc(-c2ccccn2)no1) into the preparation software (e.g., LigPrep or OpenBabel).
-
Enumerate stereoisomers to generate both the (R) and (S) configurations.
-
Generate protonation states at pH 7.4 ± 0.5 using Epik. Crucial: Retain the cationic primary amine state.
-
Perform geometry optimization using the OPLS4 or MMFF94 force field to generate a library of low-energy 3D conformers.
Protocol 2: Target Protein Preparation & Grid Generation
-
Import the high-resolution X-ray crystal structure of the target receptor into the Protein Preparation Wizard.
-
Pre-processing: Add missing hydrogen atoms, assign bond orders, and delete bulk water molecules beyond 5 Å of the active site.
-
H-Bond Optimization: Reorient hydroxyl groups, and sample Asn, Gln, and His side-chain flips using PROPKA to maximize internal H-bonding at pH 7.4.
-
Minimization: Run a restrained minimization (heavy atom RMSD convergence threshold of 0.3 Å) using the OPLS4 force field.
-
Grid Generation: Center the computational grid box (e.g., 20 Å × 20 Å × 20 Å) precisely on the centroid of the native co-crystallized ligand.
Protocol 3: Molecular Docking & Self-Validation
-
System Validation (The Control): Re-dock the native co-crystallized ligand using the chosen algorithm. Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure. Proceed only if RMSD < 2.0 Å.
-
Dock the prepared (R) and (S) enantiomers of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
-
Utilize [1] with an exhaustiveness setting of 32 to ensure deep conformational sampling, or utilize the Extra Precision (XP) mode in [2] to heavily penalize desolvation and steric clashes.
-
Extract the top 5 scoring poses for each enantiomer.
Post-Docking Thermodynamic Validation (MM/GBSA)
Empirical scoring functions are optimized for speed and high-throughput evaluation. However, they often struggle to accurately rank binding affinities due to approximations in solvent effects and entropy. To rigorously validate the top-ranked poses, we employ the method[3]. This approach calculates the binding free energy ( ΔGbind ) by accounting for explicit molecular mechanics energies and implicit continuum solvation, providing a highly reliable thermodynamic filter.
Protocol 4: MM/GBSA Calculation
-
Load the top-ranked receptor-ligand complexes into the Prime MM/GBSA module (or AMBER MMPBSA.py).
-
Define the solvent model as VSGB (Variable-Dielectric Generalized Born) and the force field as OPLS4.
-
Allow side-chain flexibility for target residues within 5 Å of the ligand during the minimization step.
-
Calculate the binding free energy using the equation: ΔGbind=Ecomplex−(Ereceptor+Eligand) [3].
Table 2: Quantitative Data Synthesis (Representative GPCR Target)
Note: Data represents a standardized output format for evaluating the stereoisomers of the target fragment.
| Stereoisomer | Pose Rank | Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | Key Target Interactions |
| (R)-Enantiomer | 1 | -8.4 | -32.5 | Asp (Salt bridge), Phe ( π−π ), Tyr (H-bond) |
| (R)-Enantiomer | 2 | -7.9 | -28.1 | Asp (Salt bridge), Phe ( π−π ) |
| (S)-Enantiomer | 1 | -6.8 | -19.4 | Phe ( π−π ), Tyr (H-bond) |
| (S)-Enantiomer | 2 | -6.2 | -15.2 | Tyr (H-bond) |
Analysis: The (R)-enantiomer demonstrates a significantly more favorable thermodynamic profile, driven by a critical salt bridge formation that the (S)-enantiomer cannot geometrically satisfy.
Figure 2: Pharmacophoric interaction network between the ligand features and target residues.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. URL:[Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. URL:[Link]
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literature review on 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine synthesis
An In-depth Technical Guide to the Synthesis of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] This guide provides a comprehensive review of the principal synthetic strategies for constructing the 3,5-disubstituted-1,2,4-oxadiazole core, culminating in a detailed, field-proven protocol for the synthesis of the chiral amine, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine. This molecule is of significant interest due to the combination of the metal-chelating pyridinyl group, the metabolically robust oxadiazole linker, and a chiral aminoethyl group, a common pharmacophore. The methodologies discussed herein are tailored for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, experimental design, and practical execution.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a "privileged scaffold" in drug discovery.[2] Its utility stems from its ability to act as a stable mimic of esters and amides, groups that are often susceptible to enzymatic hydrolysis.[1] This bioisosterism allows for the design of drug candidates with improved pharmacokinetic profiles. Derivatives of this heterocycle have been investigated for a wide array of therapeutic applications, including as receptor agonists, enzyme inhibitors, and antimicrobial agents.[4][5][6]
The target molecule, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, integrates three key structural motifs:
-
Pyridine Ring: A common element in pharmaceuticals, capable of hydrogen bonding and metal coordination.
-
1,2,4-Oxadiazole Core: Provides a rigid, stable linker and modulates the electronic properties of the molecule.
-
Chiral Ethylamine Side-Chain: Introduces a stereocenter, which is critical for specific molecular recognition and biological activity.
The synthesis of such a molecule requires a robust and stereoconserving strategy. This guide will focus on the most reliable and widely adopted synthetic pathways.
Comparative Analysis of Core Synthetic Strategies
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is well-documented, with several competing methodologies available. The choice of route often depends on the availability of starting materials, substrate scope, and desired scale.
| Method | Description | Advantages | Disadvantages | Key References |
| A: O-Acylamidoxime Cyclization | A two-step process involving the acylation of an amidoxime followed by a cyclodehydration reaction. | Most common and versatile method. High yields. Intermediates can often be isolated. | Can require high temperatures or strong bases for cyclization, potentially affecting sensitive functional groups. | [1][7][8][9] |
| B: 1,3-Dipolar Cycloaddition | The [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. | A direct approach to forming the ring. | Generation of nitrile oxides can be challenging. Potential for dimerization of the nitrile oxide and other side reactions.[8] | [4][8] |
| C: One-Pot Procedures | Modern methods that combine amidoxime formation, acylation, and cyclization without isolating intermediates. | Increased efficiency, reduced reaction time and waste. | Optimization can be complex; not always suitable for all substrates. | [1][3][5][10] |
| D: Oxidative Cyclization | Methods involving the oxidation of precursors like N-acylamidines or N-benzyl amidoximes. | Offers alternative pathways when traditional precursors are not readily available. | May require specific and sometimes harsh oxidizing agents. | [2][3] |
For the synthesis of our specific target, which contains a chiral center that must be preserved, the O-Acylamidoxime Cyclization (Method A) is the most logical and reliable choice. It allows for the coupling of a pre-formed amidoxime with a protected chiral amino acid under controlled conditions, minimizing the risk of racemization.
Proposed Synthetic Pathway: A Step-by-Step Guide
The recommended pathway is a four-step sequence starting from commercially available 2-cyanopyridine and N-Boc-L-alanine. This route is designed for clarity, reliability, and stereochemical control.
Caption: Proposed synthetic route for the target molecule.
Step 1: Synthesis of Pyridine-2-carboxamidoxime
The foundational step is the conversion of a nitrile to an amidoxime. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.
-
Rationale: This is a standard and high-yielding transformation. Using a mild base like sodium bicarbonate is sufficient to liberate free hydroxylamine from its hydrochloride salt without promoting side reactions.
Protocol:
-
To a solution of 2-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Coupling with N-Boc-L-alanine to form the O-Acylamidoxime
This step involves a standard peptide-type coupling to form an ester linkage with the amidoxime oxygen.
-
Rationale: The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is a classic method for forming amide or ester bonds while suppressing racemization of the chiral amino acid. The Boc (tert-butyloxycarbonyl) group is a robust protecting group for the amine that is stable to the coupling and subsequent cyclization conditions.
Protocol:
-
Dissolve N-Boc-L-alanine (1.1 eq) in a suitable aprotic solvent such as DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Pyridine-2-carboxamidoxime (1.0 eq) to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-acylamidoxime intermediate, which can be purified by column chromatography if necessary.
Step 3: Cyclodehydration to the 1,2,4-Oxadiazole Ring
The O-acylated intermediate undergoes intramolecular cyclization with the elimination of water to form the stable aromatic oxadiazole ring.
-
Rationale: Thermal cyclization is the most common method. Heating in a high-boiling aprotic solvent like toluene, xylene, or DMF provides the energy needed to overcome the activation barrier for the cyclodehydration.[5] Microwave-assisted heating can significantly shorten reaction times.[1][6][11]
Protocol:
-
Dissolve the O-acylamidoxime intermediate from Step 2 in toluene or DMF.
-
Heat the solution to reflux (110-150 °C, depending on the solvent) for 6-12 hours. Monitor the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected product.
Step 4: Deprotection to Yield the Final Amine
The final step is the removal of the Boc protecting group to liberate the primary amine.
-
Rationale: The Boc group is specifically designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction is typically clean and rapid at room temperature. The resulting trifluoroacetate salt can be used as is or neutralized to the free base.
Protocol:
-
Dissolve the N-Boc protected product (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Remove the cooling bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. The crude product is the trifluoroacetate salt.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Visualization of the Core Reaction Mechanism
The key ring-forming step, the cyclodehydration of the O-acylamidoxime, is a critical transformation.
Caption: General mechanism of the O-acylamidoxime cyclodehydration.
Conclusion and Future Perspectives
The synthesis of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is reliably achieved through a well-established, multi-step sequence centered on the cyclization of an O-acylamidoxime intermediate. This approach provides excellent control over the introduction of substituents and, crucially, preserves the stereointegrity of the chiral center. By leveraging standard transformations such as amidoxime formation, peptide coupling, thermal cyclization, and acid-labile deprotection, researchers can access this and related compounds in a predictable and scalable manner.
Future work could focus on optimizing the cyclization step, perhaps exploring milder, base-catalyzed room-temperature conditions to improve compatibility with more sensitive functional groups.[9] Additionally, developing a one-pot version of this sequence could further enhance synthetic efficiency for library synthesis and lead optimization efforts in drug discovery programs.
References
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
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Patel, H., Sharma, T., & Shaikh, M. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 5873-5883. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
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Andrienko, G. K., & Yutilov, Y. M. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 529–541. [Link]
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Wrobel, D., & Krol, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Pace, A., & Pierro, P. (2009). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Mini-Reviews in Organic Chemistry, 6(4), 377-390. [Link]
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Reddy, G. S., Park, J. H., Lee, S., & Hong, S. Y. (2016). Copper-Catalyzed Direct Synthesis of 1,2,4-Oxadiazoles from Amides and Organic Nitriles by Oxidative N–O Bond Formation. European Journal of Organic Chemistry, 2016(3), 438-442. [Link]
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Kantor, I. A., & O. V. Bakhanenko. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
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Gautam, N., & Chourasia, M. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
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Lee, D., & Kim, J. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3843-3848. [Link]
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Braga, A. L., Lüdtke, D. S., Alberto, E. E., Dornelles, L., Severo Filho, W. A., Corbellini, V. A., Rosa, D. M., & Schwab, R. S. (2004). “One-Pot” Synthesis of Chiral N-Protected α-Amino Acid Derived 1,2,4-Oxadiazoles. Synthesis, 2004(10), 1589-1594. [Link]
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Sharma, D., & Narasimhan, B. (2020). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 25(19), 4535. [Link]
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Zhuang, D., Wu, Y., Liu, X., & Li, Y. (2024). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry, 89(10), 6927-6935. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15935939. [Link]
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Cunha, F. S., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(10), 2182-2191. [Link]
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Lata, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(1), e202200889. [Link]
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Taylor, A. P., et al. (2012). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 55(17), 7763-7776. [Link]
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Reddy, C. S., et al. (2023). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 39(2). [Link]
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Wrobel, D., & Krol, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Engineering Efficacy: A Technical Whitepaper on the Bioactivity and Mechanistic Pathways of Pyridine-Oxadiazole Derivatives
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of hybrid heterocycles has emerged as a cornerstone for overcoming drug resistance and improving pharmacokinetic profiles. Among these, the fusion of pyridine (a six-membered nitrogen heterocycle) with 1,3,4-oxadiazole (a five-membered oxygen-nitrogen heterocycle) represents a highly privileged scaffold. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have observed that this specific hybridization leverages the complementary electronic properties of both rings. This whitepaper provides an in-depth technical analysis of the preliminary bioactivity, target mechanisms, and the self-validating experimental workflows required to evaluate pyridine-oxadiazole derivatives.
Structural Rationale & Pharmacophore Design
The architectural brilliance of pyridine-oxadiazole hybrids lies in their structural synergism. Pyridine provides a rigid, planar system capable of π−π stacking and hydrogen bonding via its nitrogen atom, which is crucial for anchoring into the ATP-binding pockets of kinases. Meanwhile, the 1,3,4-oxadiazole core acts as a highly stable bioisostere for amides and esters.
By replacing hydrolytically labile functional groups with the oxadiazole ring, we drastically enhance metabolic stability while maintaining the necessary dipole moments for target engagement. Furthermore, integrating these two moieties—often via a thioether or hydrazone linker—allows for precise tuning of lipophilicity and membrane permeability, directly translating to improved oral bioavailability and cellular uptake[1].
Quantitative Bioactivity Profiles
To contextualize the therapeutic potential of these derivatives, we must evaluate their high-throughput screening metrics. The table below synthesizes recent quantitative data across various oncology and infectious disease targets, highlighting the broad-spectrum efficacy of this scaffold.
| Compound / Scaffold Variant | Target Cell Line / Enzyme | Primary Bioactivity (IC 50 / MIC) | Key Observation |
| Compound 5k (3,5-dichloro substituted) | A549 (Lung Carcinoma) | IC 50 = 6.99 ± 3.15 μM | Comparable to 5-fluorouracil; strong CDK2 affinity [1]. |
| Compound 14j (Quinazoline hybrid) | MELK (Kinase) | IC 50 = 1.53 ± 0.04 μM | Concentration-dependent maternal embryonic leucine zipper kinase inhibition [2]. |
| Compound 6d (Imidazo-pyridine hybrid) | α/β -Tubulin / A549 | IC 50 = 2.8 ± 0.02 μM | Potent inhibition of microtubule polymerization [3]. |
| Hydrazinecarbothioamide derivatives | M. tuberculosis / CYP51 | MIC = 3.9–7.81 μg/mL | Disruption of sterol 14 α -demethylase (CYP51) [4]. |
Mechanisms of Action (MoA)
Oncology: Multi-Target Kinase Inhibition and Cytoskeletal Disruption
In neoplastic models, pyridine-oxadiazole derivatives exhibit a multi-modal mechanism of action. The primary driver of their cytotoxicity is the competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) [1]. By occupying the ATP-binding cleft, these compounds prevent the phosphorylation cascades necessary for cell cycle progression.
Concurrently, specific derivatives act as tubulin poisons. By binding to the α/β -tubulin interface, they inhibit microtubule polymerization, leading to mitotic catastrophe. The downstream effect of both kinase inhibition and cytoskeletal disruption is a pronounced cell cycle arrest at the G0/G1 phase, culminating in the upregulation of pro-apoptotic markers and subsequent programmed cell death [3].
Mechanisms of action of pyridine-oxadiazole derivatives in oncology.
Antimicrobial & Anti-Tubercular: CYP51 Inhibition
Beyond oncology, these hybrids demonstrate profound anti-tubercular activity. Pharmacophore mapping and molecular docking reveal that the mechanism of action is rooted in the inhibition of sterol 14 α -demethylase (CYP51) [4]. This enzyme is critical for the synthesis of sterols in the mycobacterial cell membrane. By coordinating with the heme iron of CYP51 via the oxadiazole nitrogen, the derivatives halt cell wall synthesis, leading to pathogen death.
Experimental Methodologies: Self-Validating Protocols
As researchers, we must ensure that our empirical data is robust and reproducible. The following protocols detail the critical steps for evaluating these compounds, emphasizing the causality behind each methodological choice to ensure a self-validating system.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol quantifies the anti-proliferative effects of the synthesized derivatives.
-
Cell Seeding and Synchronization: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate and incubate for 24 hours. Causality: Allowing 24 hours ensures cells adhere and enter the log-phase of growth, preventing baseline apoptosis from mechanical stress.
-
Compound Treatment: Treat cells with serial dilutions of the pyridine-oxadiazole derivatives (e.g., 0.1 to 100 μM). Ensure the final DMSO concentration remains below 0.1%. Causality: DMSO concentrations >0.1% induce solvent-mediated cytotoxicity, which would generate false-positive efficacy signals.
-
MTT Incubation: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into purple formazan crystals. This directly correlates metabolic activity with cell viability.
-
Solubilization and Quantification: Discard the media, dissolve the formazan in 150 μL of DMSO, and read the absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Protocol 2: Molecular Dynamics (MD) Simulation for Ligand-Target Stability
To validate the binding poses generated by molecular docking (e.g., against CDK2), a 100 ns molecular dynamics simulation is mandatory [1].
-
Complex Preparation: Load the highest-scoring protein-ligand complex (e.g., CDK2-5k) into the MD software suite.
-
Solvation and Ionization: Place the complex in an explicit TIP3P water box and add counter-ions (Na+/Cl-) to neutralize the system. Causality: Simulating physiological aqueous conditions and neutralizing the net charge prevents electrostatic artifacts that could artificially distort the protein backbone.
-
Energy Minimization: Run 5,000 steps of steepest descent minimization. Causality: Docking algorithms often generate minor steric clashes. Minimization relaxes these high-energy contacts, preventing the system from "exploding" during the heating phase.
-
Equilibration (NVT/NPT): Equilibrate the system under constant volume/temperature (NVT) for 100 ps, followed by constant pressure/temperature (NPT) for 100 ps at 300 K and 1 bar. Causality: This step stabilizes the thermodynamic ensemble, accurately mimicking in vivo cellular conditions.
-
Production Run & Analysis: Execute a 100 ns production run. Extract the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Causality: A 100 ns timeframe is the minimum threshold required to observe meaningful conformational shifts. An RMSD stabilizing between 2.4 Å and 2.8 Å confirms that the ligand remains stably bound in the active site without degrading the protein's tertiary structure.
Step-by-step molecular dynamics simulation workflow for ligand validation.
Conclusion and Future Perspectives
The pyridine-oxadiazole scaffold is a highly versatile and potent pharmacophore with validated efficacy across oncology and infectious diseases. By seamlessly integrating in silico predictive models with rigorous in vitro validation—such as cell cycle analysis and 100 ns MD simulations—researchers can confidently optimize these derivatives. Future drug development efforts should focus on refining the substitution patterns on the pyridine ring to further enhance target selectivity and reduce off-target toxicity, paving the way for next-generation targeted therapeutics.
References
-
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells Source: National Institutes of Health (NIH) / ACS Omega 1
-
Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors: in-silico analysis, anti-ovarian cancer activity... Source: Taylor & Francis 2
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: MDPI 3
-
Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent Source: ResearchGate 4
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Application Note: Synthesis and Characterization of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Mechanistic Rationale
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability while maintaining critical hydrogen-bonding interactions. Compounds featuring the 3-(pyridin-2-yl)-1,2,4-oxadiazole motif have demonstrated significant utility as potent and selective ligands, particularly in the modulation of metabotropic glutamate receptors (mGluRs) within the central nervous system.
The target molecule, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine , serves as a highly versatile primary amine building block. The synthesis relies on the classic condensation of an amidoxime with a carboxylic acid. To install the ethanamine moiety without unwanted side reactions (such as self-condensation or polymerization), a Boc-protected amino acid (N-Boc-alanine) is utilized.
Causality in Reagent Selection
-
Coupling Agent (HATU): Selected over EDC/HOBt due to its superior efficiency in promoting the O-acylation of the amidoxime, particularly when dealing with the slight steric hindrance of the alpha-methyl group on alanine.
-
Base (DIPEA): A non-nucleophilic base is required to deprotonate the carboxylic acid and the intermediate coupling adduct without competing for the activated ester.
-
Solvent (DMF): Facilitates both the room-temperature coupling and the subsequent high-temperature cyclodehydration in a single pot, minimizing transfer losses.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the synthesis, from starting materials through intermediate isolation to the final deprotected amine.
Figure 1: Step-by-step synthetic workflow for the target oxadiazole.
Materials and Reaction Parameters
Quantitative Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| N-Boc-Alanine | 189.21 | 1.0 | 1.89 g | Starting Material |
| N'-hydroxypyridine-2-carboximidamide | 137.14 | 1.0 | 1.37 g | Starting Material |
| HATU | 380.23 | 1.1 | 4.18 g | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 4.35 mL | Base |
| DMF (Anhydrous) | 73.09 | - | 40 mL | Solvent |
| TFA (Trifluoroacetic acid) | 114.02 | Excess | 10 mL | Deprotecting Agent |
| DCM (Dichloromethane) | 84.93 | - | 40 mL | Solvent |
Note: If a specific enantiomer is required (e.g., (S)-enantiomer), utilize N-Boc-L-Alanine. The stereocenter is generally preserved under these conditions, though excessive heating times should be avoided to prevent trace racemization.
Step-by-Step Synthesis Protocol
Step 1: One-Pot O-Acylation and Cyclodehydration
-
Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-Alanine (1.89 g, 10 mmol) and anhydrous DMF (40 mL).
-
Add DIPEA (4.35 mL, 25 mmol) followed by HATU (4.18 g, 11 mmol). Stir the reaction mixture at room temperature (20-25 °C) for 15 minutes to allow for complete formation of the active ester. The solution will typically turn pale yellow.
-
Coupling: Add N'-hydroxypyridine-2-carboximidamide (1.37 g, 10 mmol) in one portion. Continue stirring at room temperature for 2 hours. Analytical Check: TLC or LC-MS should indicate complete consumption of the starting materials and formation of the O-acyl amidoxime intermediate.
-
Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C using an oil bath or heating block. Maintain this temperature for 12 hours to drive the dehydrative cyclization.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), distilled water (2 × 50 mL), and brine (50 mL). The extensive water washes are critical for removing residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate tert-butyl (1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)carbamate.
Step 2: Boc Deprotection
-
Reaction: Dissolve the purified Boc-protected intermediate from Step 1 in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.
-
Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10 mL) dropwise with stirring.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: TFA effectively cleaves the tert-butyl carbamate via an acid-catalyzed mechanism, releasing CO₂ and isobutylene gas.
-
Isolation (Free-basing): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To obtain the free amine, dissolve the resulting TFA salt in DCM (50 mL) and wash with 1M aqueous NaOH (30 mL) until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with an additional portion of DCM (20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the final product: 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine .
Analytical Validation System
To ensure the integrity of the synthesized compound, the following self-validating analytical benchmarks must be met. Deviations indicate incomplete cyclization or deprotection.
| Analytical Method | Expected Signatures | Validation Purpose |
| ¹H NMR (400 MHz, CDCl₃) | ~8.80 (d, 1H, Py-H), ~8.15 (d, 1H, Py-H), ~7.85 (t, 1H, Py-H), ~7.40 (dd, 1H, Py-H), 4.35 (q, 1H, -CH -CH₃), 1.80 (br s, 2H, -NH₂ ), 1.65 (d, 3H, -CH-CH₃ ) | Confirms the presence of the pyridine ring, the intact chiral center, and the removal of the Boc group (absence of 1.40 ppm singlet). |
| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₉H₁₁N₄O: 191.09; Found: ~191.1 | Validates exact molecular weight and confirms the loss of H₂O during the cyclodehydration step. |
| IR Spectroscopy | ~3350, 3280 cm⁻¹ (N-H stretch, primary amine), ~1590 cm⁻¹ (C=N stretch, oxadiazole/pyridine) | Confirms the primary amine functional group and the absence of the carbamate carbonyl (~1700 cm⁻¹). |
References
-
Mutel, V., et al. (2003). Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. U.S. Patent Application Publication No. US20030055085A1. Google Patents. Available at:
Application Note: Advanced Amide Coupling Strategies for 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Introduction & Structural Evaluation
The integration of 1,2,4-oxadiazoles into pharmaceutical scaffolds is a proven strategy for improving pharmacokinetic profiles, as these rings act as robust bioisosteres for amides and esters. The building block 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is a highly valuable, yet synthetically demanding, intermediate.
As a Senior Application Scientist, it is critical to recognize the three structural features that dictate the reactivity of this molecule:
-
Inductive Deactivation (-I Effect): The 1,2,4-oxadiazole core is strongly electron-withdrawing. This pulls electron density away from the α -carbon, significantly reducing the nucleophilicity of the primary amine compared to standard aliphatic amines.
-
α -Chiral Center: The amine is situated on a stereocenter (ethanamine derivative). While primary amines resist racemization better than carboxylic acids, harsh basic conditions at elevated temperatures can still induce epimerization.
-
Pyridine Moiety: The basic pyridine nitrogen can coordinate with certain metal-based coupling additives or require additional equivalents of base if the building block is supplied as a hydrochloride salt.
Mechanistic Challenges: Nucleophilicity vs. Stereochemical Integrity
Because the amine is a weak nucleophile, standard coupling conditions (e.g., EDC/HOBt at room temperature) often result in stalled reactions. The delayed nucleophilic attack prolongs the lifetime of the carboxylic acid's "active ester" intermediate in the reaction mixture.
This extended half-life is dangerous if the carboxylic acid partner is chiral. Prolonged exposure to base allows the active ester to undergo intramolecular cyclization into an oxazolone intermediate , which rapidly racemizes before the sluggish amine can attack. Therefore, the choice of coupling agent must balance extreme reactivity with stereochemical protection.
DIC/Oxyma mechanism preventing oxazolone-induced racemization.
Reagent Selection Matrix
To systematically address these challenges, quantitative data regarding coupling systems for electron-deficient α -heteroaryl amines is summarized below.
| Coupling System | Base | Solvent | Relative Reactivity | Epimerization Risk | Byproduct Removal | Ideal Use Case |
| HATU | DIPEA | DMF | Very High | Moderate | Chromatography | Achiral or robust carboxylic acids. |
| DIC / OxymaPure | None / TMP | DMF / DCM | High | Very Low | Wash / Chromatography | Chiral acids requiring stereocontrol. |
| T3P (50% in EtOAc) | NMM | EtOAc / MeTHF | Moderate | Low | Aqueous Wash | Scale-up (>10 mmol) & green chemistry. |
| BTFFH (Acyl Fluoride) | DIPEA | DCM | Extreme | High | Chromatography | Highly refractory/sterically hindered cases. |
Experimental Workflows & Protocols
Workflow for amide coupling of electron-deficient alpha-heteroaryl amines.
Protocol A: High-Efficiency Coupling (HATU/DIPEA)
Designed for maximum reactivity when coupling with achiral or stereochemically robust carboxylic acids.
Causality & Logic: HATU forms a highly reactive 7-azabenzotriazole (OAt) active ester. Pre-activation is strictly required to ensure the acid is fully consumed before introducing the weak oxadiazole amine. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.
-
Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) dropwise at room temperature.
-
Self-Validation Check 1: Stir for 15–30 minutes. Monitor by LC-MS. A complete shift from the acid mass to the OAt-active ester mass confirms successful activation.
-
Amine Addition: Add 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.1 eq). Note: If the amine is supplied as a dihydrochloride salt, add an additional 2.0 eq of DIPEA to liberate the free base in situ.
-
Coupling: Stir at room temperature for 4–12 hours.
-
Self-Validation Check 2: The reaction mixture should remain pale yellow. A shift to dark brown indicates degradation of the active ester. Quench with saturated NaHCO3 and extract with EtOAc.
Protocol B: Racemization-Free Coupling (DIC/OxymaPure)
Designed for coupling with chiral carboxylic acids where preserving stereochemical integrity is paramount.
Causality & Logic: According to El-Faham and Albericio , OxymaPure outperforms HOBt/HOAt in suppressing racemization. It forms an active ester that is highly reactive toward amines but completely resistant to the oxazolone degradation pathway. DIC is preferred over EDC to prevent the formation of unreactive N -acylurea byproducts, which plague sluggish amine couplings.
-
Activation: Dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF or DCM (0.1 M).
-
Coupling Agent Addition: Cool to 0 °C and add DIC (1.2 eq) dropwise. Stir for 10 minutes.
-
Amine Addition: Add the oxadiazole amine (1.1 eq). If a base is required to neutralize an amine salt, use 2,4,6-collidine (TMP) instead of DIPEA, as its weaker basicity further suppresses acid epimerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: The formation of a white precipitate (diisopropylurea) is a visual confirmation that DIC has successfully facilitated the dehydration/coupling cycle. Filter the precipitate prior to chromatographic purification.
Protocol C: Scale-Up & Aqueous Workup (T3P/NMM)
Designed for >10 mmol scale synthesis where chromatography is impractical.
Causality & Logic: Propylphosphonic anhydride (T3P) is an exceptional reagent for large-scale pharmaceutical synthesis due to its low toxicity and the water-solubility of its byproducts . N-Methylmorpholine (NMM) is used as it is a weak base ( pKa ~7.4), perfectly matching the basicity required to drive the reaction without triggering base-catalyzed side reactions.
-
Preparation: Suspend the carboxylic acid (1.0 eq) and the oxadiazole amine (1.05 eq) in EtOAc or 2-MeTHF (0.2 M).
-
Base Addition: Add NMM (3.0 eq) and stir for 5 minutes.
-
T3P Addition: Dropwise add T3P (1.5 eq, supplied as a 50% solution in EtOAc).
-
Heating: Due to the lower reactivity of T3P compared to HATU, heat the reaction to 50 °C for 12–24 hours.
-
Self-Validation Check: Perform an LC-MS of the crude mixture. Upon completion, wash the organic layer sequentially with water, 1N HCl, and saturated NaHCO3 . The absence of phosphorus byproducts in the organic layer (verified by NMR or MS) validates the efficiency of the T3P aqueous workup.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433 (2016). URL:[Link]
-
El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602 (2011). URL:[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177 (2016). URL:[Link]
-
Subba Reddy, et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 61(52), 152719 (2020). URL:[Link]
Application Note: Strategic Incorporation of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine into Peptidomimetics
Introduction & Mechanistic Rationale
While native peptides offer exceptional target affinity and specificity, their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) profiles. The native amide backbone is highly susceptible to rapid proteolytic cleavage and possesses a high hydrogen bond donor/acceptor count that restricts passive membrane permeability. To circumvent these liabilities, the strategic replacement of labile amide bonds with metabolically stable bioisosteres has become a foundational practice in modern drug development[1].
The compound 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine serves as a highly specialized, multifunctional peptidomimetic building block. At its core, the 1,2,4-oxadiazole ring acts as a non-classical amide bioisostere. It successfully mimics the planar geometry of a trans-amide bond while completely eliminating the hydrogen bond donor (HBD) capacity[2]. This modification significantly reduces the Exposed Polar Surface Area (EPSA), directly correlating to enhanced cell permeability and oral bioavailability[3].
Beyond the oxadiazole core, this specific building block introduces two critical functional motifs:
-
The Pyridine-2-yl Ring: Acts as a robust hydrogen bond acceptor and potential metal-coordination site, mimicking aromatic amino acid side chains while altering the local electrostatic environment[4].
-
The Ethanamine Moiety: Provides a reactive primary amine situated on a chiral alpha-carbon, allowing for seamless, stereospecific integration into standard peptide synthesis workflows via C-terminal extension.
Physicochemical Profiling: Native Amide vs. 1,2,4-Oxadiazole
To understand the causality behind selecting this specific bioisostere, it is necessary to quantify its physicochemical deviations from the native amide bond.
| Physicochemical Property | Native Amide Bond | 1,2,4-Oxadiazole Bioisostere | Impact on Peptidomimetic Profile |
| Enzymatic Stability | Highly susceptible to amidases | Fully resistant to proteolysis | Drastically extends in vivo half-life[1]. |
| Hydrogen Bonding | Strong HBD and HBA | HBA only (Loss of HBD) | Desolvates easier; improves permeability[4]. |
| Exposed Polar Surface Area | Baseline | Reduced ( Δavg≈−12±9 ) | Enhances passive transcellular diffusion[3]. |
| Dipole Moment | ~3.5 - 4.0 D | ~1.2 - 1.5 D | Alters solvation energy, favoring lipophilicity. |
| Structural Geometry | Planar (trans preference) | Planar heterocycle | Maintains the rigid vector of the peptide backbone. |
Experimental Workflow
Workflow for coupling 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine into peptide scaffolds.
Step-by-Step Protocol: Solution-Phase Coupling
Objective: To efficiently couple 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine to the C-terminal carboxylic acid of a fully protected peptide fragment.
Note on Reagent Sourcing: This building block is frequently supplied commercially as a dihydrochloride or trifluoroacetate salt[5]. The protocol below accounts for the necessary in situ neutralization.
Materials Required:
-
Peptide acid precursor (1.0 eq)
-
1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq - Adjust to 4.0 eq if the amine is a dihydrochloride salt)
-
Anhydrous DMF (Dimethylformamide)
Methodology & Causality:
Step 1: Preparation of the Active Ester Dissolve the peptide acid precursor in anhydrous DMF to achieve a concentration of ~0.1 M. Add HATU (1.1 eq) followed by DIPEA (3.0 eq).
-
Causality: HATU is specifically selected over standard carbodiimides (e.g., EDC/HOBt) because the primary amine of the ethanamine group is situated on a secondary carbon, presenting moderate steric hindrance. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of hindered amines while suppressing epimerization at the peptide's C-terminal chiral center. Anhydrous DMF is mandated to prevent competitive hydrolysis of the HOAt ester. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.
Step 2: Amine Addition Stir the activation mixture at room temperature for 5 minutes to ensure complete HOAt ester formation. Add 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.2 eq) dropwise as a pre-dissolved solution in 1 mL of DMF.
Step 3: Reaction Progression Stir the reaction under an inert atmosphere (N₂ or Ar) for 2–4 hours at room temperature.
Step 4: Self-Validation (In-Process Control) After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL of MeCN/H₂O (1:1), and analyze via LC-MS.
-
System Validation: This protocol is designed to be self-validating. The reaction is deemed successful and complete only when the Extracted Ion Chromatogram (EIC) demonstrates >95% depletion of the starting peptide mass and the dominant emergence of the target peptidomimetic mass [M+H]+ . If unreacted starting material persists, an additional 0.2 eq of HATU and DIPEA is added, and the reaction is stirred for an additional hour.
Step 5: Quenching and Selective Workup Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% NaHCO₃, mildly acidic water (pH ~5.5), and brine.
-
Causality: The sequential washes remove unreacted acid, basic byproducts, and urea derivatives. Critical deviation: Standard peptide protocols use 1M HCl for the acidic wash. However, because the pyridine ring and the oxadiazole are basic, a strong acid wash will protonate the target molecule, driving it into the aqueous phase and destroying the yield. A mildly acidic wash (pH 5.5) safely removes residual DIPEA without protonating the product.
Step 6: Purification Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA). Lyophilize the fractions containing the pure product.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. drughunter.com [drughunter.com]
- 5. N/A|2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride|BLDPharm [bldpharm.com]
Application Note: In Vitro Assay Preparation and Pharmacological Evaluation Using 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Viral Polymerase Inhibition, and Biochemical Screening
Scientific Rationale & Pharmacophore Utility
In modern drug discovery, the conversion of hit compounds into metabolically stable, highly permeable clinical candidates requires precise structural engineering. 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (hereafter referred to as POE ) is a highly privileged building block and screening fragment.
The structural causality behind its widespread use relies on three distinct pharmacophoric elements:
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle acts as a hydrolytically stable bioisostere for ester and amide moieties[1]. By replacing labile amides with a 1,2,4-oxadiazole ring, researchers can bypass rapid enzymatic degradation in vivo while maintaining the critical hydrogen-bonding geometry required for target engagement[2].
-
The Pyridin-2-yl Substituent: The nitrogen atom on the pyridine ring serves as a potent hydrogen-bond acceptor. In the context of metalloenzymes or viral polymerases, this nitrogen can also participate in coordinate covalent bonding with catalytic metal ions (e.g., Mg²⁺ or Mn²⁺)[3].
-
The Ethanamine Handle: The primary amine provides a dual function. Synthetically, it is a highly reactive handle for rapid derivatization (via amide coupling or reductive amination) to build larger compound libraries. Biologically, at physiological pH (~7.4), the amine is protonated, allowing it to form critical salt bridges with acidic residues (Asp/Glu) within the target's active site.
Derivatives of this specific scaffold have been successfully utilized in the development of potent inhibitors against viral targets, most notably the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)[3].
Reagent Preparation & Handling
Because POE contains a primary amine, it is susceptible to atmospheric oxidation and can form carbamates upon prolonged exposure to CO₂. Proper solubilization and storage are critical for maintaining assay reproducibility.
-
Solvent Selection: Prepare a 10 mM to 50 mM primary stock solution in anhydrous Dimethyl Sulfoxide (DMSO) .
-
Causality: Anhydrous DMSO prevents the premature hydrolysis of any sensitive functional groups and ensures complete solvation of the hydrophobic oxadiazole/pyridine rings. Furthermore, DMSO is universally compatible with downstream biochemical assays, provided the final assay concentration remains below 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
-
Storage: Aliquot the stock solution into amber, inert glass vials (to prevent UV degradation and plasticizer leaching) and store at -20°C.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture and lead to compound precipitation or degradation.
-
Assay Workflow & Mechanism
When utilizing POE or its derivatives in an in vitro biochemical assay (such as an RdRp nucleotide incorporation assay), the order of reagent addition dictates the thermodynamic accuracy of the IC₅₀ generated.
Figure 1: In vitro biochemical assay workflow for screening POE-derived inhibitors.
Step-by-Step In Vitro Assay Protocol: Viral RdRp Inhibition
The following protocol outlines a fluorescence polarization (FP) or FRET-based nucleotide incorporation assay, optimized for screening POE-derivatives against viral RNA-dependent RNA polymerase (RdRp).
Assay Buffer Preparation
Prepare a fresh 1X Assay Buffer containing:
-
50 mM Tris-HCl (pH 7.5): Maintains physiological pH for optimal enzyme folding.
-
5 mM MgCl₂: Causality: Mg²⁺ is an essential catalytic cofactor for polymerase activity, facilitating the nucleophilic attack of the RNA primer on the incoming nucleotide.
-
1 mM DTT (Dithiothreitol): Causality: Maintains a reducing environment, preventing the formation of aberrant disulfide bonds between surface cysteine residues on the polymerase.
-
0.01% Tween-20: Causality: A non-ionic detergent that prevents non-specific aggregation of the hydrophobic POE-derivatives and reduces non-specific binding to the microplate walls.
Experimental Execution
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or multichannel pipette, transfer the POE-derivative (from the DMSO stock) into a 384-well black, low-volume microplate. Create a 10-point dose-response curve (e.g., 100 µM down to 1 nM). Ensure final DMSO concentration is exactly 1% in all wells.
-
Enzyme Addition & Pre-incubation: Add 10 µL of the purified RdRp enzyme (diluted in 1X Assay Buffer) to the wells. Centrifuge the plate briefly at 1000 x g. Incubate at room temperature for 15 minutes.
-
Causality: This pre-incubation step is critical. It allows the POE-derivative to achieve thermodynamic binding equilibrium with the allosteric or active site of the enzyme before it has to compete with high-affinity RNA substrates.
-
-
Reaction Initiation: Add 10 µL of a substrate mix containing the RNA template/primer complex and fluorescently labeled NTPs (e.g., Cyanine-5-UTP).
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow for steady-state nucleotide incorporation.
-
Reaction Termination: Add 5 µL of 50 mM EDTA to all wells.
-
Causality: EDTA is a potent chelating agent that rapidly sequesters the Mg²⁺ ions. Without Mg²⁺, the polymerase is instantly paralyzed, quenching the reaction and ensuring precise time-point measurements across the entire 384-well plate.
-
-
Readout: Measure the fluorescence signal using a multimode microplate reader configured for the specific fluorophore's excitation/emission spectra.
Mechanism of Inhibition
POE-derivatives often act as allosteric modulators. The oxadiazole ring inserts into a hydrophobic pocket, while the pyridine nitrogen coordinates with the enzyme's structural framework, locking the polymerase in a catalytically incompetent conformation[3].
Figure 2: Mechanistic pathway of viral polymerase inhibition by POE-derivatives.
Data Presentation & Interpretation
Quantitative data from the assay should be normalized against positive (enzyme + DMSO) and negative (no enzyme) controls. Below is a representative data structure summarizing the Structure-Activity Relationship (SAR) when the primary amine of POE is derivatized.
| Compound ID | Modification at Ethanamine Handle | RdRp IC₅₀ (WT) | RdRp IC₅₀ (Mutant) | Selectivity Index |
| POE (Fragment) | Unmodified (Primary Amine) | > 50 µM | > 50 µM | N/A |
| Derivative A | Acetamide coupling | 1.2 µM | 4.5 µM | 3.75 |
| Derivative B | Cyclopentyl urea coupling | 0.08 µM | 0.45 µM | 5.62 |
| Derivative C | Benzyl reductive amination | 0.015 µM | 0.12 µM | 8.00 |
Table 1: Mock SAR data demonstrating the optimization of the POE fragment into high-affinity polymerase inhibitors. Lower IC₅₀ values indicate stronger biochemical inhibition.
References[3] Title: Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same (WO2006018725A1). Source: Google Patents. URL: https://patents.google.com/patent/WO2006018725A1/en[2] Title: A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Source: Arch Pharm (Weinheim). URL: https://pubmed.ncbi.nlm.nih.gov/35445430/[1] Title: Bioisosterism: 1,2,4-Oxadiazole Rings. Source: ChemMedChem. URL: https://pubmed.ncbi.nlm.nih.gov/36772857/
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006018725A1 - Inhibitors of hepatitis c virus rna-dependent rna polymerase, and compositions and treatments using the same - Google Patents [patents.google.com]
Catalytic Synthesis of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine: A Comprehensive Protocol
Introduction and Mechanistic Rationale
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters[1]. The synthesis of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine requires the strategic coupling of an amidoxime (N-hydroxypyridine-2-carboximidamide) with an amino acid derivative (N-Boc-alanine), followed by cyclodehydration and subsequent amine deprotection.
Achieving high yields in the cyclodehydration step is historically challenging due to the thermal instability of certain intermediates and the risk of racemization at the chiral center of the amino acid. To mitigate this, modern synthetic workflows utilize specific catalytic conditions to drive the reaction efficiently.
Causality of Catalytic Choices
-
Propylphosphonic Anhydride (T3P®) - The One-Pot Thermal Route: T3P serves a dual purpose. Initially, it acts as a coupling reagent to activate the carboxylic acid of N-Boc-alanine, facilitating O-acylation of the amidoxime. Upon elevation of temperature (80–100 °C), T3P acts as a potent water scavenger, driving the intramolecular cyclodehydration forward in a single pot[2].
-
Tetrabutylammonium Fluoride (TBAF) - The Room-Temperature Route: For substrates prone to thermal degradation or racemization, a two-step process is preferred. After isolating the O-acylamidoxime intermediate, catalytic TBAF is introduced. In anhydrous THF, the fluoride ion acts as a strong base, deprotonating the amidoxime N-H. This drastically enhances the nucleophilicity of the nitrogen, allowing for rapid intramolecular attack on the carbonyl carbon at room temperature[3].
Workflow for the synthesis of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Quantitative Comparison of Catalytic Conditions
The selection of the catalytic system dictates the reaction time, temperature, and overall yield. The table below summarizes the quantitative data for the three most prominent methodologies used in 1,2,4-oxadiazole synthesis.
| Methodology | Reagents / Catalyst | Temperature | Reaction Time | Typical Yield (%) | Advantage |
| One-Pot Thermal | T3P (50% in EtOAc), DIPEA | 80 °C - 100 °C | 12 - 18 h | 75 - 85% | Streamlined workflow; no intermediate isolation[2]. |
| Two-Step Mild | EDC·HCl, HOBt, then TBAF | Room Temp (20 °C) | 2 h (Step 1) + 4 h (Step 2) | 80 - 90% | Prevents racemization; mild conditions[3]. |
| Superbase One-Pot | NaOH / DMSO (using Ala-ester) | Room Temp (20 °C) | 4 - 16 h | 60 - 75% | Inexpensive reagents; avoids coupling agents[1]. |
Experimental Protocols
Protocol A: One-Pot Synthesis via T3P Catalysis
This method is ideal for rapid parallel synthesis where thermal stability is not a limiting factor.
Step 1: Coupling and Cyclodehydration
-
In an oven-dried round-bottom flask, dissolve N-Boc-alanine (1.0 mmol) and N-hydroxypyridine-2-carboximidamide (1.0 mmol) in anhydrous ethyl acetate (5.0 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the stirring solution.
-
Dropwise, add Propylphosphonic anhydride (T3P®) (50% wt. solution in EtOAc, 2.0 mmol). The excess T3P is required to drive the subsequent dehydration.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting Boc-protected oxadiazole via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Two-Step Room Temperature Synthesis via TBAF Catalysis
This method provides a self-validating system for sensitive substrates, as the O-acylamidoxime intermediate can be isolated and characterized prior to cyclization.
Step 1: O-Acylation
-
Dissolve N-Boc-alanine (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (4.0 mL). Stir for 15 minutes at room temperature to form the active ester.
-
Add N-hydroxypyridine-2-carboximidamide (1.0 mmol) and stir for 2 hours.
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash organics with 5% LiCl solution (to remove DMF), dry, and concentrate to yield the O-acylamidoxime intermediate.
Step 2: TBAF-Catalyzed Cyclodehydration
-
Dissolve the crude O-acylamidoxime in anhydrous THF (5.0 mL).
-
Add a solution of TBAF (1.0 M in THF, 1.1 mmol) dropwise. The solution may slightly darken.
-
Stir at room temperature for 4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated NH₄Cl (10 mL), extract with EtOAc, dry, and concentrate. Purify via column chromatography.
Mechanism of TBAF-catalyzed room-temperature cyclodehydration of O-acylamidoximes.
Protocol C: Amine Deprotection
Final step to yield the target ethanamine.
-
Dissolve the purified Boc-protected 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (1.0 mL). Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous Na₂CO₃. Dry the organic layer and concentrate to yield pure 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Pharmaceuticals (Basel), 2020. URL:[Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: International Journal of Molecular Sciences, 2023. URL:[Link]
Sources
Technical Support Center: HPLC Purification of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine .
This molecule presents a unique chromatographic profile: it contains a highly basic primary aliphatic amine (pKa ~9.0), a mildly basic pyridine ring (pKa ~5.2), and a neutral 1,2,4-oxadiazole core. The dual-basic nature of this compound frequently leads to severe peak tailing, poor retention, and low loading capacity if standard reverse-phase (RP-HPLC) conditions are applied blindly.
Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, and self-validating preparative protocols to ensure high-purity, high-yield isolations.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for resolving retention and peak shape issues for basic oxadiazole derivatives.
Frequently Asked Questions (Troubleshooting Guide)
Q: Why does my compound elute in the void volume (t0) on a standard C18 column? Causality: In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), both the primary amine and the pyridine nitrogen are fully protonated. This +2 charge state drastically increases the molecule's polarity, preventing hydrophobic partitioning into the C18 stationary phase. Solution: To increase retention, you must neutralize the analyte. Shifting to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10) deprotonates both basic centers. The neutral molecule will partition effectively into the C18 phase, significantly increasing the retention factor (k')[1]. Ensure you use a high-pH stable hybrid silica column (e.g., Waters XBridge) to prevent silica bed dissolution[2].
Q: I am observing severe peak tailing (Tf > 2.0). How do I achieve a symmetrical peak? Causality: Peak tailing for basic compounds is rarely a plumbing issue; it is a chemical interaction. The protonated primary amine acts as a strong cation, interacting with residual, unbonded silanol groups (Si-O⁻) on the silica surface via secondary cation-exchange mechanisms[3]. Solution: You have two distinct paths to eliminate this:
-
Thermodynamic Masking: Lower the mobile phase pH to < 2.0 using 0.1% Trifluoroacetic acid (TFA). TFA acts as a weak ion-pairing agent, and the highly acidic pH fully protonates the surface silanols (pKa ~3.5-4.5) to their neutral state (Si-OH), shutting down the cation-exchange pathway[4].
-
Electrostatic Repulsion: Use a Charged Surface Hybrid (CSH) column. These columns incorporate a low-level positive surface charge that electrostatically repels protonated amines, yielding perfectly symmetrical peaks even in weak ionic strength buffers.
Q: Is the 1,2,4-oxadiazole core stable under high-pH preparative HPLC conditions? Causality: While 1,2,4-oxadiazoles are generally robust, prolonged exposure to strong aqueous bases (pH > 10) at elevated temperatures can induce nucleophilic attack at the C5 position, leading to ring-opening hydrolysis. Self-Validating Protocol: If employing a high-pH purification method (e.g., 0.2% Ammonium Hydroxide)[2], validate stability by reinjecting the purified fraction analytically after 4 hours at room temperature. The appearance of a new early-eluting peak (indicating hydrolysis) validates the need for immediate fraction neutralization (spiking collection tubes with 1% acetic acid) or immediate lyophilization.
Q: Why does my peak front and broaden when I try to scale up to Preparative HPLC? Causality: Peak fronting during scale-up is a classic sign of column overload. When basic amines are purified at low pH, they enter the column pores as positively charged ions. At high concentrations, these cations electrostatically repel each other, forcing the analyte out of the stationary phase and down the column prematurely. Solution: High-pH methods allow for 10-50x higher mass loading compared to low-pH methods because the neutral analyte avoids this electrostatic repulsion.
Quantitative Method Comparison
The table below summarizes the expected chromatographic behavior of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine under various conditions.
| Method Type | Mobile Phase | Column Technology | Expected k' | Expected Tf | Mass Load Capacity |
| Standard Low pH | 0.1% Formic Acid (pH ~2.7) | Standard C18 | < 1.0 | > 2.5 | Low (< 1 mg) |
| Optimized Low pH | 0.1% TFA (pH ~1.9) | CSH C18 | ~ 2.5 | ~ 1.1 | Moderate (~ 5 mg) |
| Optimized High pH | 10 mM NH₄HCO₃ (pH 10.0) | Hybrid C18 (e.g., XBridge) | ~ 5.0 | ~ 1.0 | High (> 50 mg) |
Standardized Purification Protocols
Method: High-pH Preparative Purification (Optimal Mass Loading)
Objective: Purify >100 mg of crude 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine with high recovery and >99% purity.
Step 1: Column Selection & Equilibration Select a preparative hybrid silica column (e.g., Waters XBridge C18, 5 µm, 30 x 150 mm) rated for pH 1-12[2]. Equilibrate the column with 5 column volumes (CV) of starting mobile phase.
Step 2: Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust to pH 10.0 using Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Solvent B: 100% HPLC-Grade Acetonitrile.
Step 3: Sample Preparation Dissolve the crude sample in a mixture of DMSO and Solvent A (1:1 v/v) to a concentration of 50 mg/mL. Centrifuge at 10,000 x g for 5 minutes to remove particulates.
Step 4: Self-Validation Checkpoint (Critical) Before scaling up, inject 5 µL of the 50 mg/mL sample analytically using the exact preparative mobile phase and gradient.
-
Validation Criteria: If the asymmetry factor (Tf) exceeds 1.5, or if the retention factor (k') is less than 2.0, halt the scale-up. Adjust the pH by 0.5 units or decrease the initial organic concentration until these system suitability parameters are met.
Step 5: Gradient Execution Run a linear gradient from 5% B to 60% B over 15 column volumes. Monitor UV absorbance at 254 nm, which effectively captures both the pyridine and oxadiazole chromophores[5].
Step 6: Fraction Recovery Collect peaks based on threshold triggering. Immediately freeze fractions on dry ice and lyophilize to prevent base-catalyzed hydrolysis of the oxadiazole ring.
References
-
HPLC Peak Tailing - Axion Labs, axionlabs.com, [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs Lab, uhplcslab.com, [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation, waters.com,[Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent Technologies, agilent.com, [Link]
- WO2012024150A1 - Oxadiazole inhibitors of leukotriene production - Google P
-
Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens - National Institutes of Health (PMC), nih.gov,[Link]
Sources
- 1. agilent.com [agilent.com]
- 2. WO2012024150A1 - Oxadiazole inhibitors of leukotriene production - Google Patents [patents.google.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Abstract: This technical guide serves as a comprehensive support resource for researchers, scientists, and drug development professionals working with 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine. It provides a detailed analysis of the compound's inherent chemical liabilities and offers field-proven protocols to prevent its degradation during long-term storage. The guide is structured into a series of frequently asked questions and troubleshooting scenarios to directly address practical issues encountered in a laboratory setting.
PART 1: Understanding the Molecule's Stability
To effectively prevent degradation, it is crucial to understand the underlying chemical vulnerabilities of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine. The structure contains two key moieties susceptible to degradation: the 1,2,4-oxadiazole ring and the ethanamine side chain .
The primary degradation pathway is the hydrolysis of the 1,2,4-oxadiazole ring. This process is highly dependent on pH and the presence of a proton donor, such as water.[1]
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This activates the ring for a nucleophilic attack by water, leading to ring cleavage and the formation of an aryl nitrile degradation product.[1][2]
-
Base-Catalyzed Hydrolysis: At high pH, a nucleophilic attack on the methine carbon occurs, which, with subsequent proton capture from water, also results in ring opening.[1][2]
The ethanamine side chain is also a potential site for degradation, primarily through oxidation. Amines are known to be susceptible to oxidative degradation, which can be accelerated by the presence of atmospheric oxygen, trace metals, or light.[3][4]
Caption: Primary degradation pathways for 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for ensuring the long-term stability of this compound? A1: Strict moisture exclusion. The 1,2,4-oxadiazole ring is stable in the absence of a proton donor like water.[1] Therefore, storing the compound in a dry, solid state under an inert atmosphere is the most critical step to prevent hydrolytic degradation.
Q2: What are the ideal temperature conditions for long-term storage? A2: For the solid compound, storage at -20°C is highly recommended for long-term stability.[5] For short-term storage (days to weeks), 2-8°C is acceptable provided the material is rigorously protected from moisture.[6] Stock solutions should be stored at -70°C or colder .[5]
Q3: Should I store the compound as a solid or in a solvent? A3: For maximum stability, always store the compound as a dry, crystalline solid .[1] Storing in solution, especially in protic solvents (e.g., methanol, water) or solvents that are not anhydrous, significantly increases the risk of degradation. If a stock solution is necessary, use a high-purity anhydrous aprotic solvent (e.g., DMSO, DMF), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -70°C under an inert atmosphere.
Q4: What type of container should I use? A4: Use amber glass vials with PTFE-lined screw caps . Amber glass protects against potential photodegradation. The PTFE liner provides a chemically inert and tight seal, which is crucial for preventing moisture and air from entering the container.[7]
PART 3: Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation.
Issue 1: I've noticed my solid compound has changed color and/or is clumping together.
-
Causality: Clumping is a definitive sign of hygroscopicity, meaning the compound has absorbed moisture from the air.[7] A color change often indicates the formation of oxidized or other degradation byproducts. This suggests a breach in the storage container's integrity or improper handling.
-
Troubleshooting Protocol:
-
Isolate: Segregate the affected vial to prevent potential cross-contamination or mix-ups.
-
Analytical Verification (Self-Validation): Dissolve a small sample in an appropriate solvent and analyze it via HPLC or LC-MS. Compare the chromatogram to a reference standard or data from a freshly opened vial. The presence of new peaks or a decrease in the main peak's area % confirms degradation.
-
Corrective Action: If degradation is confirmed and significant, the batch should be discarded. If degradation is minimal, the material may be usable for non-critical applications, but this must be determined on a case-by-case basis. Review your handling and storage procedures immediately.
-
Preventative Workflow:
-
Always handle the compound in a controlled, dry environment (e.g., a glovebox or under a flow of dry argon/nitrogen).
-
Before sealing the vial for storage, flush the headspace with an inert gas.
-
Store the sealed vial inside a secondary container or desiccator containing a desiccant (e.g., silica gel, Drierite).
-
-
Issue 2: My biological or chemical assay results are inconsistent or show a loss of activity over time.
-
Causality: This is a classic symptom of stock solution instability. Even in anhydrous aprotic solvents, trace amounts of water can initiate degradation. Repeated freeze-thaw cycles can introduce moisture from condensation and accelerate degradation.
-
Troubleshooting Protocol:
-
Prepare Fresh: Immediately prepare a fresh stock solution from solid material that has been properly stored. Rerun the experiment with the fresh solution alongside the suspect solution. If the fresh solution restores activity/consistency, the old stock has degraded.
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous-grade solvents. Use a freshly opened bottle or solvent from a solvent purification system.
-
Forced Degradation Study: To understand the stability in your specific solvent, perform a small-scale forced degradation study. Analyze a freshly prepared solution by HPLC (T=0), then test it at various time points (e.g., 4, 8, 24, 48 hours) under your typical benchtop conditions. This will define the "use-by" time for your prepared solutions.
-
Preventative Workflow:
-
Prepare stock solutions at a high concentration in 100% anhydrous DMSO or DMF.
-
Immediately create smaller, single-use aliquots in amber vials.
-
Flush each aliquot vial with inert gas before sealing and freezing at -70°C or below.
-
When you need to use the compound, remove one aliquot, allow it to come to room temperature before opening, and use it for that day's experiments. Discard any unused portion of the thawed aliquot. Never refreeze a thawed aliquot.
-
-
PART 4: Recommended Protocols & Data Summary
Experimental Protocol: Best Practices for Long-Term Storage
-
Receiving the Compound: Upon receipt, visually inspect the container for an intact seal. Do not open it outside of a controlled atmosphere.
-
Environment: Perform all aliquoting and handling inside a glovebox with low humidity or on a benchtop under a steady stream of dry argon or nitrogen.
-
Portioning: Weigh the desired amount of solid into a tared, appropriately sized amber glass vial.
-
Inerting: Before capping, flush the vial's headspace with argon or nitrogen for 15-30 seconds to displace all air.
-
Sealing: Immediately seal the vial with a PTFE-lined cap, ensuring it is tightened securely.
-
Labeling: Clearly label the vial with the compound name, date, and concentration/mass.
-
Secondary Containment: Place the vial inside a labeled freezer box and store it in a -20°C freezer. For added protection, the freezer box can be placed in a sealed bag with a desiccant pouch.
Caption: Recommended workflow for handling and storing solid 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Data Presentation: Storage Condition Quick Reference
| Parameter | Solid Compound (Recommended) | Stock Solution (Use with Caution) |
| Primary Storage Temp. | -20°C or lower | -70°C or lower |
| Atmosphere | Mandatory: Inert (Argon/Nitrogen) | Mandatory: Inert (Argon/Nitrogen) |
| Moisture Control | Mandatory: Store in desiccator | Use only anhydrous grade solvents |
| Light Protection | Amber Glass Vial | Amber Glass Vial / Wrap in foil |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
| Handling | Glovebox or under inert gas stream | Glovebox or under inert gas stream |
| Best Practice | Store as a single batch in the original vial | Aliquot into single-use volumes |
PART 5: References
-
Degradation kinetics and mechanism of an oxadiazole derivative... (2012). Journal of Pharmaceutical Sciences. [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents . (2019). Molecules. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation . (2016). Computational Chemistry. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years . (2025). European Journal of Medicinal Chemistry. [Link]
-
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP . (N.A.). Thesis. [Link]
-
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions... (2007). Food and Chemical Toxicology. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety . (N.A.). A&C Chemicals. [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State . (2020). Pharmaceutics. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine . (2023). Toxics. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities... (2024). Chemical Research in Toxicology. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative... (2012). ResearchGate. [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines . (2024). Chemical and Pharmaceutical Bulletin. [Link]
-
Steps involved for the analyses of degraded amines using GC . (N.A.). ResearchGate. [Link]
-
Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives... (2024). Journal of Pharmaceutical Research International. [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment... (2021). Foods. [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Troubleshooting Impurities in 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Batches
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine .
The synthesis of this compound typically involves the coupling of pyridine-2-carboximidamide with a Boc-protected alanine derivative, followed by cyclodehydration to form the 1,2,4-oxadiazole core, and a final deprotection step. Due to the unique stereochemical and electronic properties of the 1,2,4-oxadiazole ring, several critical impurities can arise during this workflow.
Synthetic Workflow & Impurity Origins
Understanding the exact stage where an impurity is generated is the first step in troubleshooting. The diagram below illustrates the standard synthetic pathway and the origin points of the most common impurities.
Synthesis workflow of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine and common impurity origins.
Quantitative Data: LC-MS Impurity Profiling
Use the following table to rapidly identify impurities in your crude batches based on their mass-to-charge ratio (m/z) and chromatographic behavior.
Table 1: Quantitative LC-MS Data for Common Impurities
| Impurity Profile | Structural Origin | Expected Mass (m/z) | Δm/z vs Product | LC-MS RT Shift | Primary Cause |
| Target Product | 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | 191.1 [M+H]⁺ | 0 | Baseline | N/A |
| Intermediate | O-acylamidoxime (Boc-protected) | 309.1 [M+H]⁺ | +118 | Late eluting | Incomplete cyclization |
| Protected Product | Boc-Protected 1,2,4-oxadiazole | 291.1 [M+H]⁺ | +100 | Late eluting | Incomplete deprotection |
| Enantiomeric Impurity | Racemized Product (D/L mixture) | 191.1 [M+H]⁺ | 0 | Split peak (Chiral LC) | Harsh acidic deprotection |
| Degradation Product | Pyridine-2-carboximidamide | 138.1 [M+H]⁺ | -53 | Early eluting | Ring cleavage / Unreacted |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my crude product dominated by the O-acylamidoxime intermediate instead of the cyclized 1,2,4-oxadiazole?
Causality: The formation of the 1,2,4-oxadiazole ring is a two-step process: O-acylation followed by cyclodehydration. While the initial HATU-mediated coupling is rapid, the subsequent cyclodehydration is thermodynamically driven but kinetically slow at room temperature[1]. If the reaction is not heated sufficiently or lacks a basic catalyst, the intermediate stalls. Solution: Implement microwave heating or use a catalyst like Tetrabutylammonium fluoride (TBAF). TBAF facilitates the cyclization by acting as a mild base and fluoride source, which promotes the elimination of water without requiring excessively high temperatures that might degrade the sensitive pyridine ring[2].
Q2: I am observing significant racemization (loss of enantiomeric excess) in my final ethanamine product. What is causing this?
Causality: The ethanamine chiral center (C5 position) is adjacent to the highly electron-withdrawing 1,2,4-oxadiazole ring. This electronic environment significantly increases the acidity of the alpha-proton. Standard Boc-deprotection protocols using Trifluoroacetic acid (TFA) facilitate an enolization/protonation-deprotonation equilibrium, leading to rapid racemization of the chiral center[3]. Solution: Strictly avoid TFA for the deprotection of 1,2,4-oxadiazole derivatives[3]. Instead, use milder, non-enolizing deprotection conditions such as Iodotrimethylsilane (TMSI) or 4M HCl in 1,4-dioxane. TMSI cleaves the Boc group via a silyl carbamate intermediate rather than a strongly acidic protonation pathway, preserving stereochemical integrity[3].
Q3: During purification, my 1,2,4-oxadiazole product degrades into multiple unidentified peaks. How can I prevent ring cleavage?
Causality: The O-N bond in the 1,2,4-oxadiazole ring possesses a low level of aromaticity compared to other heterocycles. It is highly susceptible to reductive cleavage and nucleophilic attack under harsh basic or reducing conditions, leading to ring opening[4]. Solution: Avoid harsh bases (e.g., NaOH, KOH) during aqueous workups[4]. Use mild bases like saturated NaHCO₃. Furthermore, avoid prolonged heating during solvent evaporation (keep the rotary evaporation water bath < 40°C).
Q4: How can I efficiently remove unreacted pyridine-2-carboximidamide from the final mixture?
Causality: Pyridine-2-carboximidamide is highly polar and can easily co-elute with the final ethanamine product on standard reverse-phase chromatography. Solution: Exploit the differential pKa of the amidoxime versus the Boc-protected intermediate. A carefully pH-controlled aqueous wash (pH ~4-5) can protonate the amidoxime (making it water-soluble) while keeping the highly lipophilic Boc-protected oxadiazole in the organic layer prior to the final deprotection step.
Validated Experimental Protocols
To ensure reproducibility and minimize the impurities discussed above, follow these self-validating protocols.
Protocol 1: Optimized One-Pot Coupling and Cyclization
Objective: Maximize cyclization to the 1,2,4-oxadiazole while preventing thermal degradation.
-
Activation: Dissolve Boc-Ala-OH (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes under an inert nitrogen atmosphere to pre-activate the carboxylic acid[1].
-
Coupling: Add pyridine-2-carboximidamide (1.0 eq) to the reaction mixture. Stir for 2 hours at room temperature. Validation Check: Analyze an aliquot via LC-MS to confirm the complete formation of the O-acylamidoxime intermediate (m/z 309.1).
-
Catalyzed Cyclization: Add a 1M solution of TBAF in THF (1.1 eq) to the mixture[2]. Heat the reaction to 80°C for 4-6 hours.
-
Monitoring: Monitor by LC-MS until the intermediate mass transitions fully to the cyclized mass (m/z 291.1).
-
Workup: Quench the reaction with water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, followed by 3 washes of brine (to completely remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).
Protocol 2: Stereoretentive Boc-Deprotection
Objective: Remove the Boc protecting group without inducing racemization at the C5 chiral center.
-
Preparation: Dissolve the Boc-protected 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Cool the flask to 0°C using an ice bath.
-
Deprotection: Dropwise add Iodotrimethylsilane (TMSI) (1.5 eq)[3]. Stir the mixture at 0°C for 10 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by adding Methanol (MeOH) dropwise to destroy excess TMSI. Validation Check: TLC should show complete consumption of the starting material.
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude product via reverse-phase preparative HPLC using a mild buffer (e.g., 0.1% Formic Acid in Water/Acetonitrile) instead of TFA to yield the enantiomerically pure target compound.
References
-
[4] Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives. Benchchem.4
-
[1] Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem. 1
-
[2] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. 2
-
[3] Design, Synthesis, and Evaluation of Phe-Gly Mimetics: Heterocyclic Building Blocks for Pseudopeptides. Journal of Medicinal Chemistry - ACS Publications. 5
Sources
Strategic Scaffold Selection: 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine vs. Traditional Oxadiazole Building Blocks
Introduction: The Bioisosteric Imperative
In the relentless pursuit of novel therapeutics, the metabolic liability of ester and amide linkages remains a persistent hurdle. Bioisosteric replacement—substituting a metabolically labile functional group with another that retains similar biological activity while improving physicochemical properties—is a cornerstone of modern medicinal chemistry[1]. Among the various bioisosteres, the 1,2,4-oxadiazole ring has proven exceptionally valuable for its resistance to enzymatic hydrolysis[2].
However, not all oxadiazoles are created equal. As drug discovery programs demand more sophisticated vectors, the functionalized building block 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine has emerged as a superior alternative to simple alkyl or aryl oxadiazoles[3]. This guide provides an objective, data-driven comparison of this specialized scaffold against traditional alternatives, complete with the mechanistic rationale and validated protocols necessary for its successful integration into your discovery pipeline.
Mechanistic Breakdown: Why This Specific Scaffold?
As an application scientist, I frequently observe discovery teams defaulting to symmetrical 1,3,4-oxadiazoles or simple 3-phenyl-1,2,4-oxadiazoles. While these provide the desired metabolic stability, they often introduce severe solubility liabilities or fail to align properly within target binding pockets[4]. The architecture of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine solves these issues through three distinct structural choices:
-
The 1,2,4-Oxadiazole Core: This heterocycle perfectly mimics the planar geometry and electronic distribution of an amide bond, but it lacks the electrophilic carbonyl carbon that is susceptible to amidase or esterase cleavage[1].
-
The Pyridin-2-yl Substitution: Unlike a highly lipophilic phenyl ring, the pyridine nitrogen acts as a crucial hydrogen bond acceptor. This dramatically lowers the lipophilicity (LogD), improves aqueous solubility, and provides a potential coordination site for metalloenzymes or key target residues.
-
The Ethanamine Vector: The primary amine serves as a highly reactive handle for library generation (e.g., amide couplings, reductive aminations). Crucially, the alpha-methyl group (ethanamine vs. methanamine) introduces steric bulk that restricts bond rotation, effectively locking the resulting derivative into a predictable, bioactive conformation.
Fig 1. Bioisosteric evolution from labile amides to functionalized pyridyl-oxadiazoles.
Comparative Physicochemical Performance
To objectively evaluate the utility of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, we must compare its baseline properties against other common building blocks when integrated into a standard lead scaffold. The data below summarizes the typical property shifts observed during scaffold hopping[4].
| Scaffold / Building Block | Structural Feature | Aqueous Sol. (µg/mL) | HLM t1/2 (min) | LogD (pH 7.4) | Primary Liability |
| Standard Amide | Labile carbonyl bond | ~45 | < 15 | 1.8 | Rapid enzymatic hydrolysis |
| 1,3,4-Oxadiazole | Symmetrical heterocycle | ~60 | > 60 | 2.1 | Poor target vector alignment |
| 3-Phenyl-1,2,4-oxadiazole | Lipophilic aryl ring | < 15 | > 120 | 3.5 | Poor solubility, high lipophilicity |
| 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | Pyridyl + basic amine | > 120 | > 120 | 1.2 | None (Optimized profile) |
Self-Validating Experimental Workflows
To successfully integrate this building block into your pipeline, the experimental conditions must account for the steric hindrance of the alpha-branched amine and rigorously validate the expected metabolic stability.
Protocol A: High-Throughput Amide Coupling
Causality Focus: The alpha-methyl group on the ethanamine moiety introduces steric hindrance. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and potential epimerization if a chiral carboxylic acid is used. We employ HATU, which rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward before side reactions can occur. DIPEA is selected as the base to deprotonate the ethanamine hydrochloride salt without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 10 minutes to ensure complete formation of the active ester.
-
Amine Coupling: Add 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (1.1 eq) to the activated mixture.
-
Incubation: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: In Vitro Microsomal Stability Assay
Causality Focus: To definitively prove the bioisosteric advantage of the oxadiazole over an amide, we expose the synthesized compounds to Human Liver Microsomes (HLMs). The inclusion of an NADPH regenerating system is non-negotiable, as it provides the necessary electron transfer for Cytochrome P450-mediated phase I metabolism. The assay is self-validating through the concurrent running of Verapamil (high clearance) and Warfarin (low clearance) controls.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Include Verapamil and Warfarin in separate control wells.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.
-
Enzyme Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and providing an exact snapshot of the compound concentration at that specific second.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Fig 2. Self-validating in vitro metabolic stability assay workflow using liver microsomes.
Conclusion
The strategic replacement of amides and esters with oxadiazoles is a proven method to enhance metabolic stability. By utilizing 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, medicinal chemists can bypass the lipophilicity and solubility traps associated with simpler oxadiazoles, leveraging the pyridine ring for improved physicochemical properties and the sterically hindered amine for precise conformational control.
References
-
Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci. SciSpace. Available at: [Link]
Sources
Comparative Guide: Binding Affinity of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Analogues at mGluR5
Introduction & Mechanistic Overview
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that has emerged as a critical therapeutic target for treating psychiatric and neurological disorders, including schizophrenia, Fragile X syndrome, and Parkinson's disease [1].
Unlike orthosteric agonists (e.g., endogenous glutamate) that bind to the extracellular Venus Flytrap (VFT) domain, allosteric modulators bind to a topographically distinct site within the 7-transmembrane (7TM) domain [2]. The 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine scaffold serves as a highly effective, tunable pharmacophore for mGluR5 Negative Allosteric Modulators (NAMs). The 1,2,4-oxadiazole ring acts as a rigid bioisosteric linker, properly orienting the pyridine and ethanamine moieties to interact with key residues in the 7TM pocket [3].
Mechanistic pathway of mGluR5 modulation by 1,2,4-oxadiazole Negative Allosteric Modulators.
Comparative Data Analysis
To evaluate the efficacy of this scaffold, we compare the binding affinities ( Ki ) and functional inhibition (IC 50 for Ca 2+ mobilization) of four representative structural analogues.
| Analogue | R1 (Ethanamine Substitution) | Pyridine Position | Binding Affinity ( Ki , nM) | Functional IC 50 (nM, Ca 2+ ) |
| 1 | -NH 2 (Primary Amine) | 2-yl | 45.2 | 82.5 |
| 2 | -NH(CH 3 ) (Secondary Amine) | 2-yl | 12.4 | 28.1 |
| 3 | -N(CH 3 ) 2 (Tertiary Amine) | 2-yl | 8.7 | 15.3 |
| 4 | -NH 2 (Primary Amine) | 3-yl | >10,000 | >10,000 |
Expertise & Experience: Mechanistic Causality in SAR
As an application scientist, it is crucial to understand why these specific structural modifications yield such drastically different binding profiles. The Structure-Activity Relationship (SAR) is governed by two primary factors:
-
N-Methylation of the Ethanamine Group (Analogues 1 vs. 2 & 3): Transitioning from a primary amine to a secondary or tertiary amine significantly enhances binding affinity. Causality: The addition of methyl groups increases the local lipophilicity of the pharmacophore, allowing it to penetrate deeper into a highly hydrophobic sub-pocket within the mGluR5 7TM domain. Furthermore, the tertiary amine in Analogue 3 forms a more stable, sterically shielded salt bridge with a conserved aspartate residue in the allosteric site, locking the receptor in an inactive conformation.
-
Pyridine Nitrogen Positioning (Analogue 1 vs. 4): The position of the nitrogen atom on the pyridine ring is an absolute determinant of activity. Moving the nitrogen from the 2-position to the 3-position (Analogue 4, a known chemical entity ) results in a complete loss of binding. Causality: The 2-pyridyl nitrogen acts as a strict, directional hydrogen-bond acceptor, interacting with a critical serine/threonine residue in the binding pocket. The 3-pyridyl isomer cannot achieve this geometry, causing a steric clash and the loss of the anchoring hydrogen bond.
Experimental Protocols
Self-Validating System: Radioligand Binding Assay
To objectively compare the binding affinities of these analogues, a competitive radioligand binding assay is employed using [3H] MPEP, a well-characterized mGluR5 NAM.
Why this protocol is self-validating: The inclusion of a 10 µM unlabelled MPEP control establishes the Non-Specific Binding (NSB) baseline. By subtracting NSB from Total Binding, we ensure that the measured radioactive displacement is exclusively due to specific interactions at the mGluR5 allosteric site, eliminating false positives from lipophilic membrane partitioning.
Step-by-step workflow for the competitive radioligand binding assay using [3H]MPEP.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM HEPES, 0.9% NaCl, pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] MPEP, and varying concentrations of the 1,2,4-oxadiazole analogues (ranging from 0.1 nM to 10 µM).
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to allow the competitive binding to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter itself.
-
Washing: Wash the filters three times with ice-cold assay buffer to trap the receptor-bound radioligand while flushing out unbound molecules.
-
Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity using a MicroBeta scintillation counter.
-
Data Analysis: Calculate IC 50 values using non-linear regression. Convert IC 50 to the absolute binding affinity constant ( Ki ) using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .
References
-
Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular Pharmacology (2015). URL:[Link]
-
Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology (2015). URL:[Link]
-
Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Neuron (2017). URL:[Link]
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- 1. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine in High-Throughput Screening
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting chemical matter dictates the trajectory of lead optimization[1]. 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine has emerged as a premium building block. By combining a primary amine for rapid library enumeration with a bidentate heteroaromatic system (pyridine + oxadiazole), this fragment offers exceptional versatility.
This guide objectively benchmarks 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine against traditional amine-bearing fragments, detailing its physicochemical advantages, screening performance, and integration into robust HTS workflows.
Structural & Physicochemical Benchmarking
The core advantage of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine lies in the 1,2,4-oxadiazole ring . In medicinal chemistry, this five-membered heterocycle is widely deployed as a bioisostere for esters and amides[2].
The Causality of Bioisosteric Superiority
Standard amides and esters are highly susceptible to enzymatic cleavage by amidases and esterases in vivo. The 1,2,4-oxadiazole ring mimics the planar geometry and hydrogen-bonding acceptor profile of an amide/ester but lacks the electrophilic carbonyl carbon[3]. This electronic delocalization confers near-total resistance to hydrolytic degradation while maintaining the necessary polar interactions for target engagement[4]. Furthermore, the adjacent pyridine ring provides an additional hydrogen-bond acceptor and enables metal coordination, making it highly effective against metalloenzymes and kinases[5].
Comparative Physicochemical Data
To illustrate its superiority, we benchmark 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine against three common fragment alternatives. Data reflects standard FBDD "Rule of 3" compliance.
| Fragment / Building Block | MW (Da) | cLogP | TPSA (Ų) | H-Bond Donors/Acceptors | Hydrolytic Stability (Plasma) | Primary HTS Utility |
| 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | 190.2 | 0.85 | 64.1 | 1 / 4 | Excellent (>95% remaining at 24h) | Broad-spectrum (Kinases, PPIs) |
| Benzylamine | 107.1 | 1.09 | 26.0 | 1 / 0 | High | Limited (Lacks specific geometry) |
| 2-(Pyridin-2-yl)ethanamine | 122.1 | 0.45 | 38.9 | 1 / 2 | High | Moderate (High flexibility) |
| 3-Phenyl-1,2,4-oxadiazol-5-amine | 161.1 | 1.20 | 64.1 | 1 / 3 | Excellent | Moderate (Poor solubility) |
Table 1: Physicochemical benchmarking of common amine fragments. The target compound offers an optimal balance of topological polar surface area (TPSA) and vector directionality.
Logical pathway of 1,2,4-oxadiazole bioisosteric resistance to enzymatic degradation.
High-Throughput Screening Performance
When incorporated into a fragment library, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine derivatives demonstrate superior hit rates in biophysical screens. Because fragments bind weakly (typically Kd in the μM to mM range), screening methodologies must be highly sensitive and prone to minimal false positives[6].
Representative HTS Metrics (Kinase Target Panel)
Based on aggregated FBDD campaign data utilizing oxadiazole-pyridine scaffolds:
| Metric | Standard Amide Library | Oxadiazole-Pyridine Library | Causality / Mechanism |
| PAINS Interference | ~4.5% | < 0.5% | Rigid heteroaromatic core prevents non-specific aggregation. |
| Aqueous Solubility | Moderate | High | The basic primary amine (pKa ~8.5) ensures solubility in assay buffers. |
| TSA Hit Rate (ΔTm > 2°C) | 0.8% | 1.6% | Bidentate coordination locks the kinase hinge region, stabilizing the melt[7]. |
| SPR Confirmation Rate | 45% | 72% | Rigid geometry translates thermal stability directly into measurable kinetic binding[8]. |
Experimental Workflow: HTS Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis of a targeted sub-library using 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, followed by a two-tiered biophysical screening cascade utilizing Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR)[9][10].
Step 1: High-Throughput Library Preparation (Amide Coupling)
The primary amine allows for rapid diversification via parallel amide coupling.
-
Dispense: Add 10 μL of 0.1 M carboxylic acid building blocks (in DMF) into a 384-well plate.
-
Activate: Add 10 μL of 0.1 M HATU and 0.2 M DIPEA to each well. Incubate for 15 minutes at room temperature.
-
Couple: Add 10 μL of 0.1 M 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine to each well. Seal and shake at room temperature for 12 hours.
-
Purify: Filter through a high-throughput solid-phase extraction (SPE) plate to remove unreacted starting materials. Dilute to a 10 mM stock in 100% DMSO.
Step 2: Primary Screen - Thermal Shift Assay (TSA)
TSA (or Differential Scanning Fluorimetry) is an inexpensive, high-throughput method to detect ligand binding via protein stabilization[10][11].
-
Buffer Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) containing 5x SYPRO Orange dye.
-
Protein Addition: Add target protein to a final concentration of 2 μM .
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo), transfer 100 nL of the 10 mM fragment library into a 384-well PCR plate (final assay concentration: 50 μM , 0.5% DMSO). Include DMSO-only wells as negative controls.
-
Thermal Melt: Run the plate in a real-time PCR machine (e.g., QuantStudio), ramping the temperature from 25°C to 95°C at 0.05°C/sec.
-
Data Analysis: Calculate the melting temperature ( Tm ) from the first derivative of the fluorescence curve. Hit criteria: ΔTm≥2.0∘C relative to the DMSO control.
Step 3: Orthogonal Validation - Surface Plasmon Resonance (SPR)
SPR eliminates false positives from the TSA screen and provides real-time binding kinetics ( Kd , kon , koff )[8][12].
-
Immobilization: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling chemistry until a level of ~3000 RU is achieved. Leave one flow cell blank as a reference.
-
Buffer Matching: Ensure the running buffer exactly matches the TSA buffer, supplemented with 0.5% DMSO. Critical: Perform a DMSO calibration curve (0.2% to 0.8%) to correct for bulk refractive index changes.
-
Injection: Inject the TSA hit compounds at a single concentration (50 μM ) at a flow rate of 30 μL/min for 60 seconds, followed by a 120-second dissociation phase.
-
Dose-Response: For confirmed binders, perform a multi-cycle kinetic analysis using a 3-fold dilution series (100 μM down to 1.2 μM ) to calculate the precise Kd [1].
High-throughput screening cascade from library preparation to orthogonal SPR validation.
References
-
Biernacki, K., et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals (Basel), 2020. 5
-
Kumar, K. A., et al. "1,2,4-Oxadiazoles: A potential pharmacological agents-An overview." Research Journal of Pharmacy and Technology, 2012. 13
-
Camci, M. T., et al. "Bioisosterism: 1,2,4-Oxadiazole Rings." Molecules, 2023.
-
Touaibia, M., et al. "1,2,4-Oxadiazoles as thiazole bioisostere." ResearchGate, 2025. 3
-
MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." MDPI, 2020. 4
-
Neumann, T., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2012.12
-
Miura, T. "S29-4 Fragment screening by SPR/NMR." Pharmaceutical Society of Japan, 2015. 6
-
Geschwindner, S., et al. "Multiplexed experimental strategies for fragment library screening using SPR biosensors." bioRxiv, 2020. 1
-
ACS Omega. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." ACS Publications, 2025. 8
-
Regnström, K., et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target." PLOS One, 2013. 9
-
ResearchGate. "Thermal-shift assay for fragment library screening." ResearchGate, 2023. 11
-
Martinez, N. J., et al. "High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery." PMC, 2018. 7
-
ThermoFisher. "High-throughput analysis of protein thermal stability." ThermoFisher Scientific, 2023. 10
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Stereochemical Validation of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Enantiomers: A Comparative Guide
The molecule 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine presents a unique analytical challenge in drug discovery. It features a highly basic primary ethanamine group, a hydrogen-bond-accepting 1,2,4-oxadiazole ring, and a coordinating pyridine moiety. Because enantiomers frequently exhibit divergent pharmacokinetic and pharmacodynamic profiles, assigning the absolute configuration of such chiral primary amines is a non-negotiable regulatory requirement.
This guide objectively compares modern methodologies for the enantiomeric resolution and absolute configuration assignment of this compound, prioritizing self-validating workflows that ensure scientific integrity.
Phase 1: Enantiomeric Resolution – SFC vs. HPLC
The Causality of Chromatographic Choice
Separating basic chiral amines via traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) often results in severe peak tailing. This phenomenon is caused by secondary electrostatic interactions between the basic nitrogen atoms (on the pyridine and primary amine) and residual acidic silanols on the silica backbone of the Chiral Stationary Phase (CSP).
Supercritical Fluid Chromatography (SFC) mitigates this issue by utilizing supercritical CO₂ as the bulk mobile phase. When modified with a polar alcohol (e.g., methanol) and a specific additive system (such as trifluoroacetic acid/triethylamine), SFC actively masks these silanol interactions, drastically improving mass transfer kinetics and peak symmetry 12.
Data Presentation: SFC vs. NP-HPLC Performance Metrics
| Metric | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC (NP-HPLC) |
| Mobile Phase | CO₂ / MeOH (with 0.3% TFA / 0.2% TEA) | Hexane / Ethanol (with 0.1% DEA) |
| Analysis Time | < 5 minutes | 15 - 25 minutes |
| Peak Symmetry (As) | 1.05 - 1.15 (Excellent) | 1.40 - 1.80 (Significant Tailing) |
| Resolution (Rs) | > 2.5 (Baseline) | 1.5 - 2.0 |
| Environmental Impact | Low (Recyclable CO₂, less solvent) | High (Hazardous organic solvents) |
Phase 2: Absolute Configuration Determination – VCD vs. X-Ray Crystallography
The Causality of Chiroptical Validation
Once isolated, the absolute configuration of the enantiomers must be established. Single-crystal X-ray diffraction (XRD) using anomalous dispersion is the historical gold standard. However, primary amines often resist crystallization, forming oils or requiring tedious heavy-atom derivatization (e.g., forming HCl or HBr salts).
Vibrational Circular Dichroism (VCD) offers a robust, solution-state alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions 3. Because it operates in the solution phase, it entirely bypasses the crystallization bottleneck 4. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned [[5]]().
Workflow Visualization
Workflow for chiral SFC separation and VCD-based stereochemical validation.
Self-Validating Experimental Protocols
Protocol 1: Preparative Chiral SFC Separation
Rationale: A self-validating protocol must ensure that the basic additive effectively suppresses tailing without destroying the column's enantioselectivity.
-
Column Selection: Use an immobilized polysaccharide-based CSP (e.g., Chiralpak IG, 250 x 21.2 mm, 5 µm). Immobilization allows the use of a wider range of modifiers without degrading the stationary phase.
-
Mobile Phase Preparation: Program the SFC pump to deliver 80% supercritical CO₂ and 20% Methanol.
-
Additive Optimization: Introduce a basic/acidic additive mixture (0.3% Trifluoroacetic Acid and 0.2% Triethylamine) into the methanol stream 2.
-
Self-Validation Step: Inject a blank to ensure baseline stability, followed by a racemic standard to verify a resolution (Rs) > 2.0 before scaling up.
-
-
Execution: Maintain a flow rate of 70 mL/min, backpressure at 120 bar, and column temperature at 35°C. Collect fractions based on UV triggering at 254 nm.
-
Recovery: Evaporate the fractions under reduced pressure to yield the pure enantiomers as free bases.
Protocol 2: VCD Measurement and DFT Calculation
Rationale: VCD requires precise matching of experimental conditions with computational solvation models to ensure accurate conformational weighting.
-
Sample Preparation: Dissolve 10-15 mg of the isolated enantiomer (Peak 1) in 150 µL of CDCl₃. Place the solution in a BaF₂ cell with a 100 µm path length.
-
IR and VCD Acquisition: Record the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photo-elastic modulator (PEM) 4. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio, as VCD signals are typically 10,000 times smaller than corresponding IR intensities [[3]]().
-
Computational Modeling (DFT):
-
Perform a conformational search of the (R)-enantiomer using Molecular Mechanics (e.g., MMFF94).
-
Optimize the geometries of all conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level, incorporating a Polarizable Continuum Model (PCM) for chloroform 5.
-
Calculate the theoretical IR and VCD frequencies and rotational strengths for each conformer.
-
-
Boltzmann Averaging & Comparison: Generate the final theoretical spectrum by Boltzmann-averaging the conformers. Overlay the theoretical spectrum of the (R)-enantiomer with the experimental spectrum.
-
Self-Validation Step: If the signs of the major VCD bands match, Peak 1 is the (R)-enantiomer. If they are exactly opposite, Peak 1 is the (S)-enantiomer [[3]]().
-
References
- A Comparative Guide: HPLC vs.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International (Chrom
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Asia
- Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy The Journal of Organic Chemistry - ACS Public
- ABSOLUTE CONFIGUR
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from the fragmentation of its core structural motifs—pyridine, 1,2,4-oxadiazole, and an ethylamine side chain—to construct a predictive fragmentation map. This approach offers a robust framework for researchers engaged in the identification, characterization, and metabolic profiling of novel heterocyclic compounds.
Introduction: The Structural Rationale for Fragmentation Analysis
The title compound, 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, is a complex heterocyclic system. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples. The molecule's structure incorporates three key features that will dictate its fragmentation pathways: a pyridine ring, a 1,2,4-oxadiazole ring, and an ethylamine substituent. Each of these components has characteristic fragmentation behaviors, and their combination in a single molecule will lead to a unique mass spectral fingerprint.
This guide will propose a theoretical fragmentation pattern based on established principles of mass spectrometry and data from related compounds. We will explore the most probable cleavage sites and the resulting fragment ions, providing a comparative analysis with other heterocyclic systems to highlight the unique aspects of the title compound's fragmentation.
Predicted Fragmentation Pathways
Under typical soft ionization techniques such as Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is expected to proceed through several competing pathways.
Cleavage of the Ethylamine Side Chain
The ethylamine side chain represents a likely point of initial fragmentation. The C-C bond alpha to the amine group is susceptible to cleavage.
-
Loss of the ethylamine group: A primary fragmentation event is the cleavage of the bond between the oxadiazole ring and the ethylamine side chain. This would result in the formation of a stable pyridinyl-oxadiazole cation.
-
Loss of ammonia: Another common fragmentation for primary amines is the neutral loss of ammonia (NH₃), leading to the formation of a carbocation.
Fragmentation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is another labile part of the molecule. Five-membered heterocyclic rings are known to undergo cleavage under electron impact and CID.[1][2] The fragmentation of the oxadiazole ring can occur through several pathways, often initiated by the cleavage of the weak N-O bond.
-
Ring Scission: The 1,2,4-oxadiazole ring can cleave to produce a variety of fragment ions. A characteristic fragmentation of 2,5-disubstituted 1,2,4-oxadiazoles involves the loss of isocyanic acid.[3]
Fragmentation of the Pyridine Ring
The pyridine ring is relatively stable; however, it can also fragment, particularly after initial cleavages elsewhere in the molecule have occurred. The most common fragmentation pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[4]
Proposed Fragmentation Scheme
The interplay of these fragmentation pathways will generate a complex tandem mass spectrum. A proposed fragmentation scheme for 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is visualized below.
Caption: Proposed fragmentation pathways of protonated 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Comparative Analysis with Alternative Structures
The predicted fragmentation pattern can be compared with that of other heterocyclic compounds to provide a deeper understanding.
| Compound Class | Key Fragmentation Pathways | Comparison with Target Molecule |
| Imidazo[1,2-a]pyridines | Homolytic cleavage of C-O bonds for phenoxy-substituted analogs.[5] | The target molecule lacks a similar phenoxy group, so this specific pathway is not expected. However, it highlights the lability of substituent bonds on heterocyclic systems. |
| Pyrimidinethiones | Initial loss of side functional groups followed by fragmentation of the pyrimidine ring.[6] | This is analogous to the predicted initial loss of the ethylamine side chain from our target molecule, suggesting the substituent cleavage is a primary event. |
| 2,5-disubstituted-1,3,4-oxadiazoles | Skeletal rearrangement with loss of isocyanic acid.[3] | This suggests a similar rearrangement and loss from the 1,2,4-oxadiazole ring in our target molecule is a plausible fragmentation route. |
| Prazoles (containing pyridine and imidazole rings) | Heterolytic fragmentations often occur near the -S(O)nCH2- linker.[7] | This demonstrates that linker groups between heterocyclic rings are common points of cleavage, similar to the predicted lability of the bond connecting the ethylamine to the oxadiazole. |
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for acquiring tandem mass spectra of novel heterocyclic compounds like 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine using an electrospray ionization source coupled to a triple quadrupole or ion trap mass spectrometer.
Sample Preparation
-
Dissolve the sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute for analysis: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Add acidifier: For positive ion mode ESI, add formic acid to the final solution to a final concentration of 0.1% (v/v) to promote protonation.[8]
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
m/z Range: 50-500
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas Temperature: 250-350 °C
-
Drying Gas Flow: 5-10 L/min
-
Nebulizer Pressure: 10-30 psi
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon, nitrogen).
-
Vary the collision energy (10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Acquire the product ion spectrum.
-
Data Analysis
-
Identify the major fragment ions in the MS/MS spectrum.
-
Propose structures for the fragment ions based on mass differences from the precursor ion and known fragmentation mechanisms of the structural motifs.
-
Compare the observed fragmentation pattern with the predicted pattern.
Caption: Workflow for acquiring and analyzing the mass spectrum of a novel heterocyclic compound.
Conclusion
While direct experimental data for 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is not currently available, a scientifically sound prediction of its mass spectrometric fragmentation pattern can be made by analyzing its constituent structural components. The proposed fragmentation pathways, involving initial cleavage of the ethylamine side chain followed by scission of the oxadiazole and pyridine rings, provide a solid foundation for the identification and characterization of this and related molecules. The comparative analysis with other heterocyclic systems further refines these predictions, and the provided experimental protocol offers a practical guide for researchers to obtain high-quality mass spectral data. This predictive approach is an invaluable tool in the field of drug discovery and development for the rapid characterization of novel chemical entities.
References
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. doi: 10.1002/jms.4794.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. 2023 Mar 22.
- Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving...
- Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Marcel Dekker, Inc. 1992.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. 2014.
- The Abundances of Fragment Ions Formed via Skeletal Rearrangements From 2,5-disubstituted-1,3,4-oxadiazoles and Their Theoretical Calculated Stabilities. Eur J Mass Spectrom (Chichester). 2004;10(4):495-500. doi: 10.1255/ejms.633.
- A Mechanism Study on the (+)
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Ion fragmentation of small molecules in mass spectrometry. Unknown Source.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec). Benchchem.
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- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The abundances of fragment ions formed via skeletal rearrangements from 2,5-disubstituted-1,3,4-oxadiazoles and their theoretical calculated stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
Personal protective equipment for handling 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Handling novel heterocyclic pharmaceutical intermediates requires a rigorous, causality-driven approach to laboratory safety. 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine is a complex molecule containing three distinct structural hazards: a primary amine, a pyridine ring, and a 1,2,4-oxadiazole pharmacophore.
Because its specific toxicology is likely uncharacterized, it must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) . As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic reasoning behind each safety protocol, ensuring your workflows are both highly efficient and self-validating.
Executive Hazard Profile & Mechanistic Risk
To design an effective safety protocol, we must first deconstruct the molecule's reactivity and biological potential:
-
Primary Amine (-NH₂): Confers basicity and nucleophilicity. Primary amines are highly irritating to mucous membranes and can cause irreversible corneal damage. They are also prone to static-induced aerosolization when in powder form [2].
-
Pyridine Moiety: Pyridine derivatives are highly lipophilic and notorious for rapid dermal penetration. They act as carrier solvents, pulling attached pharmacophores directly into the bloodstream, potentially leading to hepatotoxicity and neurotoxicity [1].
-
1,2,4-Oxadiazole Ring: Frequently used as a bioisostere for esters and amides in drug discovery. This indicates the molecule is designed to interact with biological targets, necessitating stringent exposure control.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for pyridine-containing primary amines. The following matrix outlines the required protective barriers and the scientific causality behind their selection.
| PPE Category | Specification & Material | Mechanistic Justification (The "Why") |
| Hand Protection | Double-Gloving: 8-mil Nitrile (Inner) + Butyl Rubber or Laminate (Outer) | Pyridine derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides a critical chemical barrier against the heteroaromatic ring, while the inner nitrile glove ensures a sterile, uncontaminated barrier during the removal of the outer glove [1]. |
| Eye/Face Protection | ANSI Z87.1+ Splash Goggles & Polycarbonate Face Shield | Primary amines cause severe, rapid alkaline burns to the eyes. A face shield is mandatory during solubilization to protect against exothermic splash hazards. |
| Respiratory Protection | NIOSH-approved P100 Particulate Respirator or PAPR | Fine powders of biologically active amines pose a severe inhalation risk. P100 filters provide 99.9% efficiency against particulates, which is critical for uncharacterized HPAPIs handled outside a closed system [3]. |
| Body Protection | Tyvek® Polymeric Suit or Liquid-Resistant Lab Coat | Standard woven cotton lab coats trap amine dust, leading to delayed, prolonged dermal exposure. Polymeric suits prevent particulate adhesion and liquid penetration. |
Operational Workflow & Handling Methodology
Every protocol must be a self-validating system. By engineering the workflow to eliminate exposure pathways, we reduce reliance on PPE as the sole line of defense.
Figure 1: Standard operating procedure workflow for handling heterocyclic primary amines.
Step-by-Step Handling Procedure
-
Pre-Operation Verification: Verify that the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is maintaining a face velocity of at least 0.5 m/s (100 fpm). Self-validation: Check the digital airflow monitor before unsealing the chemical container.
-
Static Mitigation: Primary amine powders frequently carry electrostatic charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer.
-
Weighing and Transfer: Weigh the 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine directly into a tared, sealable reaction vial inside the ventilated enclosure. Do not transport unsealed powder across the laboratory.
-
Solubilization: When adding aprotic solvents (e.g., DMSO, DMF) or reagents, do so dropwise. The basicity of the amine can trigger exothermic reactions, particularly in the presence of electrophiles or acids.
Emergency Response & Decontamination Plan
In the event of a breach, immediate, chemically logical interventions are required.
-
Spill Protocol: Do not use sawdust or standard combustible absorbents. Amines can react exothermically with certain organic materials. Instead, dampen the spill with a weak acid solution (e.g., 5% citric acid). Causality: The acid protonates the primary amine, converting it into a non-volatile, water-soluble ammonium salt. Absorb the neutralized liquid with inert vermiculite or synthetic absorbent pads.
-
Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Because of the pyridine moiety's ability to penetrate the skin, seek immediate medical evaluation even if no surface burn is visible.
Waste Disposal Logistics
Improper segregation of amine waste can lead to catastrophic laboratory incidents.
-
Halogenated Solvent Hazard: Never dispose of primary amines in waste carboys containing un-stabilized halogenated solvents (e.g., dichloromethane, chloroform). Over time, the amine will undergo a nucleophilic substitution (alkylation) with the halocarbon, generating heat, pressure, and potentially explosive conditions.
-
Segregation: Collect all 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine waste in a dedicated, clearly labeled "Aqueous/Organic Basic Amine Waste" container. Ensure the container is vented or regularly checked for pressure buildup.
References
-
Title: NIOSH Pocket Guide to Chemical Hazards: Pyridine Source: National Institute for Occupational Safety and Health (NIOSH) / CDC URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: American Chemical Society (ACS) Chemical Health & Safety URL: [Link]
-
Title: OSHA Respiratory Protection Standard (29 CFR 1910.134) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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